Real Thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c21-9-14(19(28)23(10-17(24)25)11-18(26)27)7-13-6-12-2-3-15(22-4-1-5-22)8-16(12)30-20(13)29/h2-3,6-8H,1,4-5,10-11H2,(H,24,25)(H,26,27)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDTNMOOIIYSL-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C=C(C#N)C(=O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)/C=C(\C#N)/C(=O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of Real Thiol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Real Thiol" is not a therapeutic drug but a specialized, reversible, reaction-based fluorescent probe.[1][2] This guide details its mechanism of action as a laboratory tool for quantitatively monitoring glutathione (GSH) dynamics in living cells.[1][2][3]
Introduction: The Role of Thiols and the Need for Their Detection
Thiols are organic compounds containing a sulfhydryl (-SH) group, a sulfur analog to the hydroxyl group in alcohols. This functional group imparts unique and vital properties to molecules in biological systems. The amino acid cysteine, a fundamental component of proteins, contains a thiol group that is crucial for protein structure, forming stabilizing disulfide bonds (-S-S-), and for the catalytic activity of many enzymes.
The most abundant non-protein thiol in cells is the tripeptide glutathione (GSH). GSH is a cornerstone of cellular defense, acting as a primary antioxidant that scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. The ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status and overall health. Aberrant thiol levels are associated with numerous diseases, making the precise measurement of these compounds, particularly GSH, essential for research.
This compound is a fluorescent probe designed specifically for this purpose, enabling the real-time, quantitative analysis of GSH dynamics within living cells.
Core Mechanism of Action: Reversible Thiol-Michael Addition
The mechanism of this compound is based on a reversible thiol-Michael addition reaction. The probe molecule contains an electrophilic Michael acceptor, which readily reacts with the nucleophilic sulfhydryl group of glutathione. This reaction is a nucleophilic addition that forms a new covalent bond between the probe and GSH, creating a "this compound-GSH" adduct.
A key feature of this probe is the reversibility of the reaction. This allows this compound to dynamically respond to fluctuations in the intracellular GSH concentration, providing a real-time measurement of the GSH/GSSG equilibrium.
The reaction induces a significant and measurable change in the probe's fluorescence properties. The unreacted ("free") this compound and the this compound-GSH adduct possess distinct fluorescence spectra. This spectral shift allows for ratiometric imaging, where the ratio of fluorescence intensities at two different wavelengths is calculated. This method provides a robust and quantitative measurement of GSH concentration that is independent of probe concentration, cell path length, or instrument settings.
References
Real Thiol Probe: A Technical Guide to the Core Principles of Glutathione Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Real Thiol (RT) probe, a powerful tool for the quantitative, real-time detection of glutathione (GSH) in living cells. Glutathione is the most abundant non-protein thiol in eukaryotic cells and plays a critical role in maintaining cellular redox homeostasis, detoxification, and signaling pathways.[1] Dysregulation of GSH levels is implicated in numerous diseases, making its accurate measurement crucial for both basic research and drug development. The this compound probe offers a significant advancement over traditional methods by enabling dynamic monitoring of GSH concentrations with high sensitivity and specificity.
Core Principle: A Reversible, Ratiometric Fluorescent Probe
The this compound probe operates on a reversible reaction-based mechanism, allowing for the real-time tracking of both increases and decreases in intracellular GSH levels.[1][2][3] This reversibility is a key advantage over many other fluorescent probes that react irreversibly with thiols. The probe's design allows it to quantitatively monitor GSH dynamics, providing a more accurate representation of cellular redox status.[2]
The detection principle is based on a ratiometric fluorescence response. The unbound this compound probe and its GSH adduct (RT-GSH) exhibit distinct fluorescence properties. Specifically, they have different excitation and emission maxima, allowing for the simultaneous measurement of both species. By calculating the ratio of the fluorescence intensities at these two wavelengths, a quantitative measure of the GSH concentration can be obtained, which is independent of probe concentration, excitation intensity, and light path length.
The chemical reaction underlying the probe's function is a reversible Michael addition, where the thiol group of GSH reacts with the this compound molecule. This rapid and reversible interaction enables the probe to respond quickly to changes in GSH concentration, typically within a minute. To facilitate its use in living cells, an acetoxymethyl (AM) ester form of the probe, RT-AM, is often used. The AM esters increase the cell permeability of the probe, and once inside the cell, they are cleaved by intracellular esterases to release the active this compound probe.
Quantitative Probe Characteristics
The performance of the this compound probe has been well-characterized, providing a solid foundation for its application in quantitative biological studies. The key parameters are summarized in the tables below.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 3.7 mM | |
| Second-Order Reaction Rate Constant (RT + GSH) | 7.5 M⁻¹ s⁻¹ | |
| First-Order Dissociation Rate Constant (RT-GSH) | 20.3 x 10⁻³ s⁻¹ |
| Species | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| This compound (RT) | 488 | 562 | 2.9% | |
| RT-GSH Adduct | 405 | 487 | 86.0% |
A mitochondria-specific version of the probe, Mito-RealThiol (MitoRT), has also been developed to monitor GSH dynamics specifically within this organelle.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 1.0 mM |
| Species | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| MitoRT | 488 | 567 | 0.20 | |
| MitoRT-GSH Adduct | 405 | 488 | >0.97 |
Signaling Pathway and Detection Mechanism
The interaction of the this compound probe with glutathione and the subsequent ratiometric detection can be visualized as follows:
Caption: Mechanism of this compound probe activation and ratiometric detection of GSH.
Experimental Protocols
The following are generalized protocols for the use of the this compound probe in cell-based assays. These should be adapted based on the specific cell type and experimental requirements.
In Vitro Spectroscopy
This protocol is for characterizing the probe's response to GSH in a cell-free system.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound (RT) in DMSO.
-
Prepare a series of GSH solutions of varying concentrations in PBS.
-
-
Reaction:
-
Dilute the RT stock solution to the desired final concentration in PBS.
-
Mix equal volumes of the RT solution and the different GSH solutions.
-
Incubate for 10-15 minutes at room temperature to allow the reaction to reach equilibrium.
-
-
Measurement:
-
Transfer the samples to a 96-well or 384-well plate.
-
Measure the fluorescence using a plate reader with the following settings:
-
Channel 1 (RT-GSH): Excitation = 405 nm, Emission = 485 nm.
-
Channel 2 (RT): Excitation = 488 nm, Emission = 565 nm.
-
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F405/F488).
-
Plot the ratio against the GSH concentration to generate a calibration curve.
-
Live Cell Imaging with Confocal Microscopy
This protocol is for visualizing and quantifying GSH dynamics in living cells.
-
Cell Preparation:
-
Culture cells on glass-bottom dishes suitable for confocal microscopy.
-
-
Probe Loading:
-
Prepare a 1 µM working solution of RT-AM in fresh culture medium (with 1% DMSO).
-
Replace the culture medium with the RT-AM solution and incubate the cells for 10-15 minutes at 37°C and 5% CO2.
-
-
Imaging:
-
Acquire images using a confocal microscope with the following settings:
-
Channel 1 (RT-GSH): 405 nm laser excitation, 418–495 nm emission filter.
-
Channel 2 (RT): 488 nm laser excitation, 499–615 nm emission filter.
-
-
It is crucial to acquire images in both channels simultaneously to account for dynamic cellular processes.
-
-
Data Analysis:
-
Generate a ratiometric image by dividing the pixel-by-pixel fluorescence intensity of the 405 nm channel by that of the 488 nm channel.
-
The resulting ratio values can be converted to GSH concentrations using a calibration curve.
-
High-Throughput Analysis with Flow Cytometry
This protocol is for quantifying GSH levels in a large population of single cells.
-
Cell Preparation:
-
Culture cells and treat them as required for the experiment (e.g., with GSH modulators like Buthionine sulfoximine for 72 hours).
-
Harvest the cells and prepare single-cell suspensions.
-
-
Probe Loading:
-
Resuspend the cells in fresh medium containing 1 µM of this compound probe.
-
Incubate for 9-10 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Measure the fluorescence intensities in the following channels:
-
Pacific Blue channel (or equivalent for 405 nm excitation) to detect the reacted probe (RT-GSH).
-
PE channel (or equivalent for 488 nm excitation) to detect the unreacted probe (RT).
-
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities from the two channels for each cell.
-
This ratio provides a quantitative measure of the intracellular GSH level.
-
Experimental Workflow Visualization
The general workflow for a typical cell-based experiment using the this compound probe can be summarized as follows:
Caption: General experimental workflow for GSH detection using the this compound probe.
Selectivity and Considerations
The this compound probe demonstrates high selectivity for GSH over other biologically relevant molecules at their physiological concentrations. Due to the high intracellular concentration of GSH (1-10 mM) and the millimolar dissociation constant of the probe, the ratiometric signal is predominantly responsive to changes in GSH levels. Gel permeation chromatography analysis has shown that approximately 90% of the this compound probe reacts with GSH, while only 10% reacts with thiolated proteins. However, it is important to note that the probe can react with other small molecule thiols like cysteine, and caution should be exercised in experimental systems where cysteine levels may be unusually high.
Conclusion
The this compound probe represents a significant technological advancement for the study of glutathione dynamics in living systems. Its reversible, ratiometric, and real-time detection capabilities provide researchers, scientists, and drug development professionals with a powerful tool to investigate cellular redox biology, screen for compounds that modulate GSH levels, and gain deeper insights into the pathological and physiological roles of glutathione. The quantitative data and standardized protocols presented in this guide offer a solid foundation for the successful implementation of this innovative technology.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Real Thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Real Thiol, a specialized fluorescent probe. It details its chemical structure, physicochemical properties, and its primary application in the quantitative, real-time monitoring of glutathione (GSH) dynamics within living cells. The information is compiled for professionals in research and drug development who require a technical understanding of this tool for cellular analysis.
Chemical Identity and Physicochemical Properties
This compound is an organosulfur compound designed as a reversible, reaction-based fluorescent probe.[1][2][3] Its chemical structure allows it to selectively interact with glutathione, the most abundant non-protein thiol in eukaryotic cells.[4] The systematic name for this compound is 2-[[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]-(carboxymethyl)amino]acetic acid.[5]
Below is a summary of its key chemical and physical properties.
| Identifier | Value | Source |
| CAS Number | 2280796-90-7 | |
| Molecular Formula | C₂₀H₁₇N₃O₇ | |
| Molecular Weight | 411.37 g/mol | |
| IUPAC Name | 2-[[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]-(carboxymethyl)amino]acetic acid |
| Physicochemical Property | Value | Source |
| Relative Density (Predicted) | 1.599 g/cm³ | |
| Solubility | Soluble in DMSO (101 mg/mL) | |
| Storage (Powder) | -20°C for 3 years (away from direct sunlight) | |
| Storage (In Solvent) | -80°C for 1 year |
Mechanism of Action and Spectral Properties
This compound functions by reacting with glutathione (GSH) in a reversible manner, leading to a ratiometric shift in its fluorescence emission. This allows for the quantitative measurement of GSH concentrations. The probe itself (this compound) and its glutathione adduct (RT-GSH) have distinct spectral properties, which are fundamental to its application.
The reaction between this compound and GSH has a dissociation constant (Kd) of 3.7 mM. This dynamic range is well-suited for monitoring physiological GSH concentrations, which typically fall within the 1 to 10 mM range. Gel permeation chromatography analysis has shown that approximately 90% of this compound reacts with GSH, while only 10% reacts with other thiolated proteins, indicating a strong preference for GSH under physiological conditions.
| Form | Excitation Max (λex) | Emission Max (λem) | Source |
| This compound (RT) | 488 nm | 562 nm | |
| RT-GSH Adduct | 405 nm | 487 nm |
Biological Applications and Selectivity
The primary application of this compound is the real-time imaging and quantification of intracellular GSH levels. To facilitate its use in living cells, a cell-permeable version, RT-AM, is available. RT-AM is an acetoxymethyl (AM) ester pro-agent of this compound. Once inside the cell, intracellular esterases hydrolyze the AM esters, releasing the active this compound probe.
This compound exhibits selectivity for GSH over other biologically relevant molecules, including various thiols and reactive oxygen or nitrogen species (ROS/RNS) at their typical physiological concentrations. While the chemical reactivity of this compound towards cysteine is similar to that of GSH, the high intracellular abundance of GSH ensures that the probe's ratiometric response is predominantly due to changes in GSH levels.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following are summarized protocols for common in vitro and cell-based assays.
This protocol provides a guideline for measuring GSH concentrations in a cell-free system.
-
Preparation : Dissolve this compound (RT) in DMSO to create a 10 mM stock solution. Dilute the stock solution to the desired concentrations using PBS.
-
Reaction : Mix equal volumes (e.g., 20 to 100 µL) of the this compound solution with various concentrations of GSH solutions.
-
Incubation : Allow the mixture to incubate for 10 to 15 minutes before measurement.
-
Measurement : Prepare samples in triplicate on a 96-well or 384-well plate. Use a plate reader to first measure the absorption of all samples. Subsequently, record the fluorescent signals at λex=405 nm / λem=485 nm and λex=488 nm / λem=565 nm using a bottom-read setting.
This protocol outlines the steps for quantifying intracellular GSH in cell suspensions.
-
Cell Culture : Culture cells as required. For experiments involving GSH modulation, cells can be treated with agents like Buthionine sulfoximine for a specified period (e.g., 72 hours).
-
Probe Preparation : Dissolve this compound in DMSO to obtain a 10 mM stock solution, which should be further diluted before use.
-
Staining : Harvest and resuspend cells in fresh medium containing 1 µM of the this compound probe to create single-cell suspensions.
-
Incubation : Ensure the staining time is kept consistent for each sample, typically between 9 and 10 minutes.
-
Analysis : Analyze the samples on a flow cytometer. Use the Pacific Blue (or similar) channel to measure the fluorescence of the reacted probe (RT-GSH) and the PE (or similar) channel for the unreacted this compound.
This protocol is for real-time imaging of intracellular GSH in adherent cells.
-
Cell Culture : Grow HeLa cells (or other suitable cell lines) in DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂. Use glass-bottom dishes for culturing.
-
Staining : Treat cells with 1 µM RT-AM (with 1% DMSO in DMEM) for 10-15 minutes before imaging.
-
Imaging : Acquire confocal images using a 405 nm laser with a 418–495 nm filter for the RT-GSH adduct and a 488 nm laser with a 499–615 nm filter for the unreacted this compound.
-
Ratiometric Analysis : Generate real-time ratiometric images by dividing the fluorescence intensity values from the 405 nm channel by those from the 488 nm channel for each corresponding pixel.
Visualizations
The following diagrams illustrate the core mechanism and experimental workflow of this compound.
Caption: Reaction mechanism of this compound with Glutathione (GSH).
Caption: Workflow for intracellular GSH imaging using RT-AM probe.
References
RealThiol: A Technical Guide to Monitoring Cellular Redox Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RealThiol, a reversible reaction-based fluorescent probe designed for the quantitative, real-time monitoring of glutathione (GSH) dynamics within living cells. This document details the probe's mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes associated cellular pathways and workflows.
Introduction to RealThiol and Cellular Redox Homeostasis
Glutathione is the most abundant non-protein thiol in eukaryotic cells and plays a pivotal role in maintaining cellular redox homeostasis, regulating protein function, and detoxifying reactive oxygen species (ROS).[1] The dynamic balance between its reduced (GSH) and oxidized (GSSG) forms is a critical indicator of cellular health and is implicated in numerous physiological and pathological processes. RealThiol has emerged as a powerful tool for studying these dynamics with high temporal and spatial resolution.[1][2]
RealThiol's design is centered around a reversible Michael addition reaction with thiols.[1] This reversibility allows for the real-time tracking of both increases and decreases in GSH concentrations.[1] The probe exhibits ratiometric fluorescence, enabling quantification of GSH levels that is independent of probe concentration.
Mechanism of Action
RealThiol's core mechanism involves a reversible reaction with the thiol group of glutathione. The unbound probe and the GSH-adduct possess distinct fluorescence excitation and emission spectra. Specifically, RealThiol and its GSH adduct (RT-GSH) have fluorescence maxima at 487 nm (excited at 405 nm) and 562 nm (excited at 488 nm), respectively. This spectral shift allows for ratiometric measurement of GSH concentration by calculating the ratio of fluorescence intensities at the two emission wavelengths (F405/F488).
It is important to note that while RealThiol is primarily used for GSH detection due to glutathione's high intracellular concentration (1-10 mM), some studies suggest it can also react with cysteine. Therefore, careful consideration of the specific cellular context and potential interfering thiols is warranted.
Quantitative Data
The following tables summarize the key quantitative parameters of RealThiol and its variants, MitoRT and HaloRT, which are targeted to the mitochondria and specific organelles via HaloTag, respectively.
| Parameter | RealThiol | MitoRT | HaloRT | Reference |
| Dissociation Constant (Kd) for GSH | 3.7 mM | 1.0 mM | 121 mM | |
| Second-Order Reaction Rate Constant (Forward) | 7.5 M-1s-1 | Not specified | Not specified | |
| First-Order Dissociation Rate Constant (Reverse) | 20.3 x 10-3 s-1 | Not specified | Not specified | |
| Dynamic Range for GSH | 1 - 10 mM | 1 - 10 mM | Not specified | |
| Excitation Wavelength (Unbound) | 488 nm | 488 nm | 488 nm | |
| Emission Wavelength (Unbound) | 562 nm | Not specified | 565 nm | |
| Excitation Wavelength (GSH-Adduct) | 405 nm | 405 nm | 405 nm | |
| Emission Wavelength (GSH-Adduct) | 487 nm | 485 nm | 488 nm |
Experimental Protocols
Detailed methodologies for key experiments using RealThiol are provided below. These protocols are intended as guidelines and may require optimization for specific cell types and experimental conditions.
In Vitro Calibration of RealThiol
This protocol describes the determination of the ratiometric response of RealThiol to known concentrations of GSH.
Materials:
-
RealThiol (RT) stock solution (10 mM in DMSO)
-
Glutathione (GSH) solutions of varying concentrations (e.g., 0-20 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well plate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a working solution of RealThiol by diluting the stock solution in PBS to the desired final concentration (e.g., 10-20 µM).
-
In a multi-well plate, mix equal volumes of the RealThiol working solution with the different concentrations of GSH solutions. Prepare triplicate wells for each GSH concentration.
-
Incubate the plate at room temperature for 10-15 minutes to allow the reaction to reach equilibrium.
-
Measure the fluorescence intensity at two wavelength pairs:
-
Excitation: 405 nm, Emission: 485 nm (for RT-GSH)
-
Excitation: 488 nm, Emission: 565 nm (for unbound RT)
-
-
Calculate the fluorescence ratio (F405/F488) for each GSH concentration.
-
Plot the fluorescence ratio as a function of GSH concentration to generate a calibration curve.
Live Cell Imaging of Cytosolic Glutathione using Confocal Microscopy
This protocol details the use of RealThiol for real-time imaging of GSH dynamics in living cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
RealThiol AM ester (cell-permeable form) stock solution (1-10 mM in DMSO)
-
Cell culture medium
-
Confocal microscope with 405 nm and 488 nm laser lines and appropriate emission filters
Procedure:
-
Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Prepare a loading solution by diluting the RealThiol AM ester stock solution in fresh cell culture medium to a final concentration of 1 µM.
-
Remove the existing culture medium from the cells and replace it with the RealThiol loading solution.
-
Incubate the cells at 37°C in a CO2 incubator for 30 minutes.
-
Wash the cells twice with fresh, pre-warmed culture medium to remove excess probe.
-
Mount the dish on the confocal microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Acquire images using sequential or simultaneous excitation with 405 nm and 488 nm lasers. Collect emission signals in two separate channels corresponding to the RT-GSH adduct (e.g., 418–495 nm) and the unbound probe (e.g., 499–615 nm).
-
To observe dynamic changes, treat the cells with stimuli (e.g., H2O2 to induce oxidative stress) and acquire time-lapse images.
-
Process the images by calculating the pixel-by-pixel ratio of the two fluorescence channels to generate a ratiometric image representing the relative GSH concentration.
Flow Cytometry Analysis of Cellular Glutathione
This protocol outlines the use of RealThiol for quantifying GSH levels in a cell population using flow cytometry.
Materials:
-
Cell suspension
-
RealThiol stock solution (10 mM in DMSO)
-
Cell culture medium or PBS
-
Flow cytometer equipped with 405 nm and 488 nm lasers and appropriate detectors (e.g., Pacific Blue and PE channels)
Procedure:
-
Harvest and prepare a single-cell suspension of the cells to be analyzed.
-
Resuspend the cells in fresh culture medium or PBS containing 1 µM of RealThiol.
-
Incubate the cell suspension for 9-10 minutes at 37°C.
-
Analyze the samples on a flow cytometer.
-
Measure the fluorescence intensities in two channels:
-
Pacific Blue channel (or similar) for the reacted RealThiol (excited by the 405 nm laser).
-
PE channel (or similar) for the unreacted RealThiol (excited by the 488 nm laser).
-
-
Calculate the ratio of the fluorescence intensities from the two channels for each cell to determine the relative GSH level.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of RealThiol.
Caption: Mechanism of RealThiol action and its ratiometric fluorescence.
Caption: The central role of glutathione in cellular redox homeostasis.
Caption: Workflow for live-cell imaging of GSH with RealThiol.
Conclusion
RealThiol and its derivatives are invaluable tools for the quantitative and dynamic measurement of glutathione levels in living cells. The reversible, ratiometric nature of this probe allows for detailed investigations into the role of redox homeostasis in various biological processes and disease states. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ RealThiol to gain deeper insights into cellular redox biology.
References
Illuminating the Cellular Redox Landscape: A Technical Guide to Understanding Glutathione Dynamics with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (GSH), the most abundant non-protein thiol in mammalian cells, is a cornerstone of cellular defense, playing a pivotal role in antioxidant protection, detoxification, and the maintenance of redox homeostasis.[1][2] Dysregulation of GSH levels is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Consequently, the ability to accurately measure and monitor dynamic changes in GSH concentrations within living systems is of paramount importance for both fundamental biological research and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the use of fluorescent probes for elucidating glutathione dynamics, offering insights into probe design, sensing mechanisms, and practical applications. We present a comparative analysis of key fluorescent probes, detailed experimental protocols for their use in live-cell imaging, and a discussion of their utility in advancing our understanding of cellular redox biology.
Introduction to Glutathione and its Significance
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, existing in both a reduced (GSH) and an oxidized (GSSG) state.[1] The ratio of GSH to GSSG is a critical indicator of cellular redox status. In healthy cells, GSH concentrations are maintained in the millimolar range (1-10 mM), significantly higher than other biothiols like cysteine (30–200 μM) and homocysteine (5–15 μM).[1] This high concentration allows GSH to effectively scavenge reactive oxygen species (ROS), detoxify xenobiotics, and participate in various enzymatic reactions.
The advent of fluorescent probes has revolutionized the study of GSH, enabling real-time, non-invasive visualization and quantification of its dynamics in living cells and organisms. These chemical tools offer high sensitivity, specificity, and spatiotemporal resolution, providing invaluable insights into the complex interplay of GSH in cellular signaling and disease pathogenesis.
Mechanisms of Fluorescent Probes for Glutathione Detection
The specific detection of GSH in the presence of other structurally similar biothiols is a significant challenge. Fluorescent probes for GSH are ingeniously designed to exploit the unique chemical properties of glutathione, primarily the nucleophilicity of its sulfhydryl group. The common recognition mechanisms include:
-
Michael Addition: The thiol group of GSH acts as a nucleophile, attacking an electron-deficient carbon-carbon double bond (a Michael acceptor) on the probe. This reaction disrupts the probe's electronic structure, leading to a change in its fluorescence properties.
-
Nucleophilic Aromatic Substitution (SNAr): In this mechanism, the sulfhydryl group of GSH displaces a leaving group on an aromatic ring of the probe molecule. This substitution alters the electronic properties of the fluorophore, resulting in a fluorescence response.
-
Intramolecular Charge Transfer (ICT): The binding of GSH to the probe can modulate an ICT process within the fluorophore. This change in charge distribution upon GSH binding affects the fluorescence emission wavelength and intensity.
-
Photoinduced Electron Transfer (PET): In PET-based probes, a photoexcited fluorophore is quenched by an electron transfer from a recognition moiety. The reaction of GSH with the recognition site can inhibit this PET process, thus "turning on" the fluorescence.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based probes consist of a donor and an acceptor fluorophore. The binding of GSH can induce a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency and a ratiometric fluorescence signal.
-
Disulfide Cleavage: Probes containing a disulfide bond can be cleaved by the reducing action of GSH. This cleavage separates a quenching moiety from the fluorophore, resulting in fluorescence enhancement.
The following diagram illustrates the primary reaction-based sensing mechanisms.
References
- 1. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Ratiometric Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ratiometric Fluorescence Imaging
Ratiometric fluorescence imaging is a powerful technique that allows for the quantitative measurement of intracellular analytes and processes. Unlike traditional fluorescence intensity-based methods, ratiometric imaging corrects for many common artifacts, providing more accurate and reproducible data. This guide delves into the core principles of ratiometric imaging, provides detailed experimental protocols, and explores its applications in research and drug development.
At its core, ratiometric imaging utilizes fluorescent indicators that exhibit a shift in their excitation or emission spectrum upon binding to a target analyte, such as an ion, or in response to a change in the local environment.[1][2] By taking the ratio of the fluorescence intensity at two different wavelengths, it is possible to obtain a quantitative measure of the analyte's concentration that is independent of several confounding variables.[3][4]
Core Principles and Advantages
The fundamental principle of ratiometric imaging is the measurement of a ratio of fluorescence intensities at two distinct wavelengths. This can be achieved in two primary ways:
-
Dual-Excitation Ratiometry: The fluorescent probe is excited at two different wavelengths, and the emitted fluorescence is detected at a single wavelength.[5] A common example is the calcium indicator Fura-2, which is excited at 340 nm and 380 nm, with emission collected around 510 nm.
-
Dual-Emission Ratiometry: The probe is excited at a single wavelength, and the emitted fluorescence is detected at two different wavelengths. The calcium indicator Indo-1 is a classic example, typically excited around 350 nm, with emission measured at approximately 405 nm and 485 nm.
The key advantage of this ratiometric approach is its ability to self-calibrate for variations in experimental conditions. Factors that can affect the fluorescence signal, such as dye concentration, photobleaching, cell thickness, and illumination intensity, are effectively canceled out when the ratio is calculated. This leads to a more robust and quantitative measurement compared to single-wavelength methods.
Key Ratiometric Indicators and Their Properties
A variety of ratiometric fluorescent indicators have been developed to measure different intracellular parameters. The choice of indicator depends on the specific analyte of interest and the experimental setup.
Indicators for Ion Concentrations
The most common application of ratiometric imaging is the measurement of intracellular ion concentrations, particularly calcium (Ca²⁺) and pH.
| Indicator | Target Ion | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) |
| Fura-2 | Ca²⁺ | 340 / 380 | ~510 | ~145 nM - 5.5 µM |
| Indo-1 | Ca²⁺ | ~350 | ~405 / ~485 | ~230 nM |
| BCECF | H⁺ (pH) | ~490 / ~440 (isosbestic) | ~535 | pKa ~6.98 |
| Mag-Fura-2 | Mg²⁺ / Ca²⁺ | 329 (bound) / 369 (free) | ~508 / ~511 | Mg²⁺: 1.9 mM, Ca²⁺: 25 µM |
| Mag-Indo-1 | Mg²⁺ / Ca²⁺ | ~350 | ~390 (bound) / ~480 (free) | Mg²⁺: 2.7 µM, Ca²⁺: 35 µM |
FRET-Based Biosensors
Förster Resonance Energy Transfer (FRET) is a mechanism that can be harnessed to create ratiometric biosensors for a wide range of cellular processes. These biosensors typically consist of two fluorescent proteins, a donor (e.g., Cyan Fluorescent Protein - CFP) and an acceptor (e.g., Yellow Fluorescent Protein - YFP), linked by a sensory domain. A change in the conformation of the sensory domain, often triggered by a signaling event like kinase activation, alters the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency.
| FRET Pair | Donor Excitation (nm) | Donor Emission (nm) | Acceptor Emission (nm) | Application Examples |
| CFP-YFP | ~430 | ~475 | ~530 | Kinase activity (e.g., PKA), small GTPase activation, protein-protein interactions. |
| Cerulean-mCherry | ~433 | ~475 | ~610 | Parallel monitoring of signaling pathways. |
| mVenus-mCherry | ~515 | ~528 | ~610 | Co-imaging with CFP-based biosensors. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful ratiometric fluorescence imaging. Below are example protocols for measuring intracellular calcium and pH.
Protocol 1: Ratiometric Calcium Imaging with Fura-2 AM
This protocol outlines the steps for loading adherent cells with the cell-permeant form of Fura-2 (Fura-2 AM) and performing ratiometric imaging.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (pH 7.2-7.4)
-
Probenecid (optional, to inhibit dye leakage)
-
Adherent cells cultured on glass coverslips or in imaging-compatible plates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 to 5 mM stock solution of Fura-2 AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
If using, prepare a stock solution of probenecid.
-
-
Prepare Loading Buffer:
-
Dilute the Fura-2 AM stock solution into the physiological buffer to a final concentration of 1-5 µM.
-
If used, add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
If used, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells once with the physiological buffer.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed buffer.
-
-
De-esterification:
-
Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.
-
Acquire images at a suitable frame rate to capture the dynamics of the calcium signal.
-
Protocol 2: Intracellular pH Measurement with BCECF-AM
This protocol describes the use of BCECF-AM for ratiometric pH imaging.
Materials:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
High-quality, anhydrous DMSO
-
Physiological buffer (e.g., HEPES-buffered saline), pH 7.4
Procedure:
-
Prepare Stock Solution:
-
Prepare a 1 to 10 mM stock solution of BCECF-AM in anhydrous DMSO.
-
-
Prepare Loading Buffer:
-
Dilute the BCECF-AM stock solution into the physiological buffer to a final concentration of 2-5 µM.
-
-
Cell Loading:
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the BCECF-AM loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells three times with fresh buffer to remove extracellular dye.
-
Allow a de-esterification period of at least 30 minutes.
-
-
Imaging:
-
Excite the cells at the pH-sensitive wavelength (~490 nm) and the pH-insensitive isosbestic wavelength (~440 nm).
-
Collect the emitted fluorescence at ~535 nm.
-
Data Analysis Workflow
The analysis of ratiometric imaging data involves several key steps to convert the raw fluorescence intensities into meaningful quantitative data.
Image Acquisition and Pre-processing
-
Acquire image pairs: For each time point, acquire two images, one at each of the two wavelengths (either excitation or emission).
-
Background Subtraction: For each image, subtract the background fluorescence. The background can be determined from a region of the image that does not contain any cells.
Ratio Calculation
-
Pixel-by-pixel ratioing: For each pixel in the image, calculate the ratio of the background-subtracted fluorescence intensities from the two wavelength channels. For Fura-2, this would be the ratio of the intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
FRET-Specific Corrections
For FRET imaging, additional corrections are necessary to account for spectral bleed-through, which is the detection of donor fluorescence in the acceptor channel and the direct excitation of the acceptor at the donor excitation wavelength.
Calibration and Conversion to Concentration
To convert the ratio values into absolute concentrations of the analyte, a calibration procedure is required. For intracellular ion indicators, the Grynkiewicz equation is commonly used:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380,free / F380,bound)
Where:
-
[Ca²⁺] is the intracellular calcium concentration.
-
Kd is the dissociation constant of the indicator for Ca²⁺.
-
R is the measured 340/380 nm fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio when the indicator is saturated with Ca²⁺.
-
F380,free / F380,bound is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions, respectively.
Rmin and Rmax can be determined through in situ calibration by treating the cells with an ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) for Rmin and a high concentration of calcium for Rmax.
Applications in Research and Drug Development
Ratiometric fluorescence imaging is a versatile tool with numerous applications in basic research and the pharmaceutical industry.
Studying Cellular Signaling Pathways
Ratiometric imaging allows for the real-time visualization of dynamic signaling events within single living cells. For example, FRET-based biosensors can be used to monitor the activity of protein kinases like PKA, providing insights into the spatiotemporal regulation of signaling cascades.
High-Throughput Screening (HTS) in Drug Discovery
The quantitative and robust nature of ratiometric imaging makes it well-suited for high-throughput screening of compound libraries. For instance, calcium flux assays using ratiometric indicators are widely employed to screen for modulators of G protein-coupled receptors (GPCRs), a major class of drug targets. Automated microscopy platforms can perform these assays in multi-well plate formats, enabling the rapid screening of thousands of compounds.
Assessing Drug Efficacy
Ratiometric imaging can be used to assess the efficacy of drugs by monitoring their effects on specific cellular parameters. For example, a recent study developed a ratiometric near-infrared fluorescence probe to evaluate the efficacy of antineoplastic drugs by measuring nitric oxide levels within tumor-associated macrophages. This approach provides a dynamic and quantitative readout of drug action at the cellular level.
Visualizations of Key Concepts
To further illustrate the principles and workflows of ratiometric fluorescence imaging, the following diagrams are provided.
References
- 1. Targeting FRET-Based Reporters for cAMP and PKA Activity Using AKAP79 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. moodle2.units.it [moodle2.units.it]
Real Thiol: An In-depth Technical Guide for Studying Apoptosis and Glutathione Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Real Thiol, a reversible reaction-based fluorescent probe for the quantitative, real-time monitoring of glutathione (GSH) dynamics in living cells. We will delve into its mechanism of action, key experimental protocols for assessing GSH levels and its application in studying apoptosis, and present relevant quantitative data. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of cellular redox homeostasis and programmed cell death.
Introduction to this compound and its Significance
Glutathione is the most abundant non-protein thiol in eukaryotic cells, playing a critical role in maintaining cellular redox balance, detoxifying harmful substances, and regulating signaling pathways involved in cell proliferation and apoptosis.[1] Dysregulation of GSH levels is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[2] Consequently, the ability to accurately measure and monitor dynamic changes in intracellular GSH concentrations is of paramount importance in biomedical research and drug development.
This compound (RT) is a fluorescent probe designed for the quantitative real-time imaging of GSH in living cells.[2][3] Its reversible reaction with GSH allows for the dynamic monitoring of both increases and decreases in GSH levels, a significant advantage over irreversible probes.[2] This property makes this compound a powerful tool for investigating cellular responses to oxidative stress, drug treatment, and the progression of apoptosis, where fluctuations in GSH are a key early indicator.
Mechanism of Action
This compound's functionality is based on a reversible Michael addition reaction with the thiol group of GSH. The probe exists in two distinct fluorescent states: the free form (this compound) and the GSH-adducted form (RT-GSH). These two states possess different excitation and emission spectra, enabling ratiometric analysis. This ratiometric measurement, the ratio of fluorescence intensities at two different wavelengths, allows for the determination of GSH concentration independent of probe concentration, cell path length, and instrument settings, thereby providing a more robust and quantitative assessment.
The acetoxymethyl (AM) ester form of this compound (RT-AM) is cell-permeable. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active this compound probe within the cytoplasm.
Below is a diagram illustrating the reversible reaction between this compound and GSH.
References
Methodological & Application
Real Thiol Staining for Flow Cytometry: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular thiols, particularly glutathione (GSH), are critical for maintaining cellular redox homeostasis and play a pivotal role in antioxidant defense, detoxification, and cell signaling. Dysregulation of thiol levels is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Accurate quantification of intracellular thiols at the single-cell level is therefore crucial for both basic research and drug development.
Real Thiol is a ratiometric fluorescent probe designed for the quantitative, real-time monitoring of intracellular glutathione dynamics in living cells.[1][2] Its reversible reaction with GSH allows for the dynamic tracking of both increases and decreases in glutathione concentrations.[2] This application note provides a detailed protocol for using this compound for flow cytometry, along with a comparison to other common thiol-reactive probes and visualizations of the experimental workflow and sensing mechanism.
Principle of the Assay
This compound is a cell-permeable probe that reacts reversibly with glutathione (GSH) via a Michael addition reaction.[2] The unbound this compound probe and the this compound-GSH adduct exhibit distinct fluorescence spectra, allowing for ratiometric analysis. Unbound this compound can be excited at approximately 488 nm and emits at a longer wavelength (around 562 nm), while the this compound-GSH adduct is excited by a 405 nm violet laser and emits at a shorter wavelength (around 487 nm).[1] The ratio of the fluorescence intensities from these two channels is directly proportional to the intracellular GSH concentration, providing a quantitative readout that is independent of probe concentration and cell size.
Data Presentation: Comparison of Thiol Probes
| Feature | This compound | ThiolTracker™ Violet | Monochlorobimane (MCB) |
| Sensing Mechanism | Reversible Michael addition with GSH, ratiometric readout. | Reacts with reduced thiols. | Reacts with GSH, catalyzed by glutathione S-transferase (GST). |
| Quantum Yield (Φ) | RT-GSH: 86.0%RT (unbound): 2.9% | Data not readily available, described as "brighter". | Data not readily available; can have low fluorescence in human cell lines due to GST isozyme differences. |
| Photostability | High photostability. | Described as "robust". | Subject to photobleaching. |
| Selectivity | High selectivity for GSH over other thiols at physiological concentrations. | Reacts with general reduced thiols. | Specific for GSH due to enzymatic reaction. |
| Staining Index | High, due to high quantum yield and ratiometric detection. | Generally good, but data is qualitative. | Variable, can be low in cells with low GST activity or specific GST isozymes. |
| Signal-to-Noise Ratio | High, enhanced by ratiometric measurement which corrects for background. | Good, described as having a high signal-to-noise ratio. | Can be low, influenced by background fluorescence and non-specific binding. |
| Key Advantages | Quantitative, real-time monitoring of GSH dynamics, high sensitivity, and photostability. | Bright signal, well-retained in cells. | Specific for GSH. |
| Limitations | Potential for reaction with other highly abundant thiols under certain conditions. | Not specific to GSH, measures total reduced thiols. | Staining efficiency is dependent on GST activity, which varies between cell types. |
Experimental Protocols
Materials
-
This compound probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4, free of thiols
-
Complete cell culture medium
-
Cells of interest
-
Flow cytometer with 405 nm and 488 nm lasers and appropriate filters (e.g., Pacific Blue and PE channels)
-
Microcentrifuge tubes
-
Pipettes and tips
Reagent Preparation
10 mM this compound Stock Solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO to obtain a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
1 µM this compound Staining Solution: On the day of the experiment, dilute the 10 mM this compound stock solution to a final working concentration of 1 µM in fresh, pre-warmed complete cell culture medium. Prepare a sufficient volume for the number of samples to be stained.
Cell Preparation
-
Culture cells under desired experimental conditions until they reach the desired confluency or cell density.
-
For adherent cells, detach them using a gentle, non-enzymatic cell dissociation buffer to minimize cell stress. For suspension cells, proceed directly to the next step.
-
Harvest the cells by centrifugation at 300-400 x g for 5 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete cell culture medium at a concentration of 1 x 10^6 cells/mL.
Staining Protocol
-
Add an equal volume of the 1 µM this compound staining solution to the cell suspension.
-
Incubate the cells for 9-10 minutes at 37°C in a humidified incubator, protected from light.
-
(Optional) After incubation, pellet the cells by centrifugation and resuspend in fresh, pre-warmed medium or PBS for analysis. This step can help to reduce background fluorescence.
-
Proceed immediately to flow cytometry analysis.
Flow Cytometry Analysis
-
Set up the flow cytometer with the following laser and filter configurations:
-
Excitation: 405 nm (Violet laser) for the this compound-GSH adduct.
-
Emission Filter: A filter appropriate for Pacific Blue or a similar fluorophore (e.g., 450/50 nm).
-
Excitation: 488 nm (Blue laser) for the unbound this compound.
-
Emission Filter: A filter appropriate for PE or a similar fluorophore (e.g., 575/26 nm).
-
-
Establish forward scatter (FSC) and side scatter (SSC) parameters to gate on the live, single-cell population.
-
Record fluorescence intensities for both the 405 nm and 488 nm channels.
-
For each cell, calculate the ratio of the fluorescence intensity from the 405 nm channel to the 488 nm channel. This ratio is a quantitative measure of the intracellular GSH concentration.
-
Analyze the ratiometric data to compare GSH levels between different cell populations or treatment conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound staining and analysis by flow cytometry.
Signaling Pathway: Thiol Detection Mechanism
Caption: Mechanism of this compound for ratiometric detection of intracellular glutathione.
References
Application Notes and Protocols for Calculating Intracellular GSH Concentration with Real Thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Real Thiol, a reversible reaction-based fluorescent probe, for the quantitative measurement of intracellular glutathione (GSH) in living cells. The protocols detailed below are intended for use in research settings by professionals in cell biology, pharmacology, and drug development.
Introduction to this compound
This compound is a powerful tool for monitoring real-time glutathione dynamics within living cells.[1][2][3] Glutathione is the most abundant non-protein thiol in eukaryotic cells and plays a critical role in maintaining cellular redox homeostasis, protecting against oxidative stress, and various other physiological processes.[4][5] this compound's reversible reaction with GSH allows for the quantitative determination of GSH concentrations, making it superior to irreversible probes for dynamic studies.
The probe and its GSH adduct (RT-GSH) have distinct fluorescence properties, enabling ratiometric analysis. This ratiometric approach minimizes variations caused by probe concentration, cell number, and instrument settings, leading to more accurate and reproducible results.
Mechanism of Action
This compound operates on a reversible Michael addition reaction with the thiol group of GSH. The unreacted this compound and the this compound-GSH adduct exhibit different excitation and emission spectra. By measuring the fluorescence intensity at two distinct wavelengths, the ratio of the two forms can be calculated, which directly correlates with the intracellular GSH concentration. Gel permeation chromatography analysis indicates that approximately 90% of this compound reacts with GSH, while only 10% reacts with thiolated proteins, demonstrating its high selectivity for GSH.
To facilitate entry into live cells, this compound is often used in its acetoxymethyl (AM) ester form, RT-AM. Non-fluorescent and cell-permeable, RT-AM is hydrolyzed by intracellular esterases to release the active this compound probe within the cell.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference and experimental planning.
Table 1: Spectroscopic Properties of this compound and this compound-GSH Adduct
| Species | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| This compound (unreacted) | 488 | 562 |
| This compound-GSH Adduct | 405 | 487 |
Data sourced from MedchemExpress and Arctom.
Table 2: Key Performance Parameters of this compound
| Parameter | Value | Reference |
| Dissociation Constant (Kd) with GSH | 3.7 mM | |
| Dynamic Range for GSH Detection | 1 - 10 mM | |
| Second-order reaction rate constant with GSH | 7.5 M⁻¹ s⁻¹ |
Experimental Protocols
In Vitro Calibration Curve for GSH Quantification
This protocol describes the generation of a standard curve to correlate the ratiometric fluorescence signal of this compound with known GSH concentrations.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Glutathione (GSH) powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well or 384-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare GSH Standards:
-
Prepare a high-concentration stock solution of GSH in PBS.
-
Perform serial dilutions to create a range of GSH standards (e.g., 0, 1, 2.5, 5, 7.5, 10 mM).
-
-
Prepare this compound Working Solution:
-
Dilute the 10 mM this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
-
Plate Preparation:
-
Add equal volumes of each GSH standard to triplicate wells of the microplate.
-
Add an equal volume of the this compound working solution to each well.
-
Mix gently and incubate for 10-15 minutes at room temperature, protected from light, to allow the reaction to reach equilibrium.
-
-
Fluorescence Measurement:
-
Set the plate reader to measure fluorescence at the following wavelength pairs:
-
Channel 1 (RT-GSH): Excitation = 405 nm, Emission = 485 nm
-
Channel 2 (this compound): Excitation = 488 nm, Emission = 565 nm
-
-
Record the fluorescence intensities for both channels.
-
-
Data Analysis:
-
Calculate the fluorescence ratio (F405/F488) for each GSH concentration.
-
Plot the fluorescence ratio against the corresponding GSH concentration.
-
Perform a linear regression analysis to obtain the equation of the line, which will be used to determine unknown GSH concentrations in cellular experiments. A superb linear relationship is expected within the 1-10 mM range.
-
Quantification of Intracellular GSH using Flow Cytometry
This protocol details the use of this compound for measuring intracellular GSH levels in cell suspensions via flow cytometry.
Materials:
-
Cells in suspension
-
Complete cell culture medium
-
RT-AM stock solution (1 mM in DMSO)
-
Flow cytometer with 405 nm and 488 nm lasers
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in fresh, pre-warmed complete culture medium at a suitable density.
-
-
Probe Loading:
-
Add RT-AM to the cell suspension to a final concentration of 1 µM.
-
Incubate the cells for 10-15 minutes at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Measure the fluorescence intensity in two channels:
-
Pacific Blue channel (or similar) for the RT-GSH adduct (excited by the 405 nm laser).
-
PE channel (or similar) for the unreacted this compound (excited by the 488 nm laser).
-
-
-
Data Analysis:
-
For each cell, calculate the ratio of the fluorescence intensity from the Pacific Blue channel to the PE channel.
-
Use the in vitro calibration curve to convert the fluorescence ratios of the cell population to intracellular GSH concentrations.
-
Real-Time Imaging of Intracellular GSH using Confocal Microscopy
This protocol provides a method for visualizing and quantifying dynamic changes in intracellular GSH in adherent cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Complete cell culture medium
-
RT-AM stock solution (1 mM in DMSO)
-
Confocal microscope with 405 nm and 488 nm laser lines
Procedure:
-
Cell Preparation:
-
Culture cells on glass-bottom dishes to the desired confluency.
-
-
Probe Loading:
-
Replace the culture medium with fresh, pre-warmed medium containing 1 µM RT-AM.
-
Incubate for 10-15 minutes at 37°C in a CO2 incubator.
-
-
Confocal Imaging:
-
Acquire images using a confocal microscope with the following settings:
-
Channel 1 (RT-GSH): Excitation = 405 nm, Emission filter = 418-495 nm
-
Channel 2 (this compound): Excitation = 488 nm, Emission filter = 499-615 nm
-
-
Maintain consistent microscope settings throughout the experiment.
-
-
Image Analysis:
-
Generate a ratiometric image by dividing the pixel-by-pixel intensity of the 405 nm channel by the 488 nm channel.
-
The resulting ratio values can be correlated with intracellular GSH concentrations using the previously generated calibration curve. This allows for the visualization of spatial and temporal changes in GSH levels within the cells.
-
Visualizations
References
Application Notes and Protocols for Real Thlol Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to key experimental protocols for the investigation of thiols in biological systems. Thiols, particularly the sulfhydryl group (-SH) of cysteine residues in glutathione and proteins, are central to cellular redox homeostasis and signaling. Dysregulation of thiol metabolism is implicated in numerous diseases, making the study of these molecules critical for drug development and biomedical research.
I. Application Notes
Quantification of Total Free Thiols using Ellman's Assay
The Ellman's assay is a widely used colorimetric method for the quantification of free sulfhydryl groups.[1] The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with a thiol, which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion.[1][2] The intensity of the color, measured at 412 nm, is directly proportional to the concentration of free thiols in the sample.[1][2] This method is simple, rapid, and applicable to various sample types, including cell lysates and purified proteins.
Determination of Protein Thiol Content with Maleimide-Based Fluorescent Probes
Maleimides are thiol-reactive reagents that specifically form stable thioether bonds with sulfhydryl groups of cysteine residues in proteins. Fluorescently labeled maleimides allow for the sensitive detection and quantification of protein thiols. This technique is valuable for studying protein conformation, redox state, and for assessing the efficiency of thiol-specific drug conjugation. The choice of fluorescent dye can be tailored to the specific experimental setup and instrumentation available.
Assessment of Key Thiol-Related Enzyme Activities
a) Glutathione Reductase (GR) Activity:
Glutathione reductase is a crucial enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form (GSH), using NADPH as a cofactor. Maintaining a high GSH/GSSG ratio is essential for cellular antioxidant defense. GR activity assays typically measure the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.
b) Thioredoxin Reductase (TrxR) Activity:
Thioredoxin reductase is a key enzyme in the thioredoxin system, responsible for reducing oxidized thioredoxin (Trx). The thioredoxin system plays a vital role in redox signaling and antioxidant defense. TrxR activity can be measured using a colorimetric assay where TrxR catalyzes the reduction of DTNB by NADPH, producing the yellow TNB anion, which is quantified at 412 nm.
II. Experimental Protocols
Protocol for Total Thiol Quantification (Ellman's Assay)
a. Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Standard Solution: Prepare a 1.5 mM stock solution of L-cysteine in Reaction Buffer. Create a standard curve by serially diluting the stock solution.
b. Assay Procedure:
-
Add 50 µL of the sample or standard to a 96-well plate.
-
Add 100 µL of Reaction Buffer to each well.
-
Initiate the reaction by adding 50 µL of DTNB solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the thiol concentration based on the standard curve. The molar extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.
Protocol for Protein Thiol Quantification using Fluorescein-5-Maleimide
a. Reagent Preparation:
-
Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2. Degas the buffer before use.
-
Reducing Agent (optional): 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.
-
Fluorescein-5-Maleimide Stock Solution: 10 mM in anhydrous DMSO.
b. Labeling Procedure:
-
Dissolve the protein sample in Labeling Buffer to a concentration of 1-10 mg/mL.
-
(Optional) If disulfide bond reduction is necessary, add TCEP and incubate for 30 minutes at room temperature.
-
Add a 10-20 fold molar excess of Fluorescein-5-Maleimide to the protein solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove unreacted maleimide using a desalting column or dialysis.
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of the fluorescein dye (around 494 nm).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Protocol for Glutathione Reductase (GR) Activity Assay
a. Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA.
-
NADPH Solution: Prepare a 1X working solution from a stock.
-
GSSG Solution: Prepare a working solution of glutathione disulfide.
b. Assay Procedure:
-
Add 100 µL of sample (cell lysate or tissue homogenate) or GR standard to a 96-well plate.
-
Add 50 µL of Assay Buffer.
-
Add 25 µL of NADPH solution.
-
Initiate the reaction by adding 25 µL of GSSG solution.
-
Immediately measure the decrease in absorbance at 340 nm every minute for at least 5 minutes using a microplate reader in kinetic mode.
-
Calculate the GR activity from the rate of NADPH oxidation (1 unit = 1 µmol of NADPH oxidized per minute).
Protocol for Thioredoxin Reductase (TrxR) Activity Assay
a. Reagent Preparation:
-
Assay Buffer: As provided in the commercial kit, typically a phosphate buffer.
-
NADPH Solution: Prepare a working solution.
-
DTNB Solution: Prepare a working solution.
-
TrxR Inhibitor Solution: To differentiate TrxR activity from other DTNB-reducing enzymes.
b. Assay Procedure:
-
Prepare two sets of reactions for each sample: one with and one without the TrxR inhibitor.
-
Add 50 µL of sample (cell lysate or tissue homogenate) to a 96-well plate.
-
To one set of wells, add the TrxR inhibitor. To the other set, add Assay Buffer.
-
Add 100 µL of a reaction mix containing Assay Buffer, NADPH, and DTNB to all wells.
-
Immediately measure the increase in absorbance at 412 nm every minute for 10-20 minutes in a kinetic mode.
-
Calculate the TrxR activity by subtracting the rate of the inhibitor-containing reaction from the total rate. One unit of TrxR is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.
III. Data Presentation
| Assay | Analyte/Enzyme | Principle | Wavelength | Detection Limit | Molar Extinction Coefficient / Unit Definition | Sample Type |
| Ellman's Assay | Total Free Thiols | Colorimetric | 412 nm | ~1 µM | 14,150 M⁻¹cm⁻¹ for TNB | Cell lysates, tissue homogenates, purified proteins |
| Maleimide Assay | Protein Thiols | Fluorescence | Dependent on dye | Dependent on dye | N/A | Purified proteins, cell lysates |
| Glutathione Reductase Assay | Glutathione Reductase | Spectrophotometric | 340 nm | ~0.6 mU/mL | 1 unit = 1 µmol NADPH oxidized/min | Plasma, erythrocytes, tissues, cell lysates |
| Thioredoxin Reductase Assay | Thioredoxin Reductase | Colorimetric | 412 nm | ~0.05 units/mg protein | 1 unit = 1 nmol DTNB reduced/min | Tissue homogenates, cell lysates |
IV. Visualizations
Signaling Pathways
Caption: Overview of the major thiol-based redox signaling pathways.
Experimental Workflow
References
Application Notes and Protocols for Live-Cell Imaging of Mitochondrial GSH with Real Thiol
Introduction
Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification, and cellular signaling. The mitochondrial pool of GSH (mGSH) is particularly crucial for maintaining redox homeostasis within this organelle, a major site of reactive oxygen species (ROS) production. Dysregulation of mGSH levels has been implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
Real Thiol is a family of reversible, reaction-based fluorescent probes designed for the quantitative, real-time imaging of GSH dynamics in living cells.[1][2] A mitochondria-targeted version, Mito-RealThiol (MitoRT), enables the specific monitoring of GSH concentration within the mitochondrial matrix.[3][4] MitoRT reacts reversibly with GSH, exhibiting a ratiometric change in its fluorescence signal, which allows for the quantitative determination of mGSH levels.[3] This probe is a valuable tool for researchers, scientists, and drug development professionals investigating mitochondrial function, oxidative stress, and related disease models.
Mechanism of Action
Mito-RealThiol's design is based on a reversible Michael addition reaction with GSH. The probe itself and its GSH adduct (MitoRT-GSH) have distinct fluorescence properties. By exciting the sample at two different wavelengths (405 nm and 488 nm) and measuring the corresponding emission intensities, a ratiometric image can be generated. The ratio of these intensities (F405/F488) correlates with the concentration of mitochondrial GSH, allowing for dynamic and quantitative measurements. The reaction is rapid, reaching equilibrium within seconds, enabling the real-time tracking of fluctuations in mGSH levels.
Data Presentation
Probe Specifications
| Property | This compound (RT) | Mito-RealThiol (MitoRT) |
| Target Organelle | Cytosol | Mitochondria |
| Reaction Type | Reversible Michael Addition with GSH | Reversible Michael Addition with GSH |
| Excitation Wavelengths | 405 nm and 488 nm | 405 nm and 488 nm |
| Emission Wavelengths | 487 nm (RT) and 562 nm (RT-GSH) | 410-483 nm and 499-624 nm |
| Dissociation Constant (Kd) | 3.7 mM | Not specified, but reaction is reversible |
| Recommended Concentration | 1 µM | 1 µM |
| Incubation Time | 9-10 minutes | 30 minutes |
Spectral Properties
| Probe State | Excitation Max (nm) | Emission Max (nm) |
| This compound (RT) | 488 | 562 |
| RT-GSH Adduct | 405 | 487 |
| Mito-RealThiol (MitoRT) | 488 | Not specified |
| MitoRT-GSH Adduct | 405 | Not specified |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial GSH using Confocal Microscopy
This protocol describes the use of Mito-RealThiol for visualizing and quantifying mitochondrial GSH in live cells using a confocal microscope.
Materials:
-
Mito-RealThiol (MitoRT) probe
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
HeLa cells (or other cell line of interest)
-
Confocal microscope with 405 nm and 488 nm laser lines and appropriate emission filters
-
MitoTracker Red CMXRos (optional, for co-localization)
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of MitoRT in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Probe Loading:
-
Prepare a 1 µM working solution of MitoRT in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the 1 µM MitoRT working solution to the cells.
-
If co-localization with a mitochondrial marker is desired, add MitoTracker Red CMXRos at this step according to the manufacturer's instructions.
-
Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Imaging:
-
After incubation, wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish or slide on the stage of the confocal microscope equipped with a stage-top incubator to maintain 37°C and 5% CO2.
-
Excite the cells sequentially or simultaneously with 405 nm and 488 nm lasers.
-
Collect the emission signals in two separate channels (e.g., 410-483 nm for the 405 nm excitation and 499-624 nm for the 488 nm excitation).
-
Acquire images at the desired time intervals to monitor dynamic changes in mitochondrial GSH.
-
-
Data Analysis:
-
For ratiometric analysis, divide the fluorescence intensity image from the 405 nm channel by the fluorescence intensity image from the 488 nm channel on a pixel-by-pixel basis (F405/F488).
-
The resulting ratiometric image will represent the relative concentration of mitochondrial GSH.
-
To quantify changes over time or between different conditions, measure the mean ratio value in regions of interest (ROIs) corresponding to mitochondria.
-
Protocol 2: Flow Cytometry Analysis of Mitochondrial GSH
This protocol provides a guideline for using Mito-RealThiol to analyze mitochondrial GSH levels in a cell population by flow cytometry.
Materials:
-
Mito-RealThiol (MitoRT) probe
-
DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cell line of interest
-
Flow cytometer with 405 nm and 488 nm lasers and appropriate detectors (e.g., Pacific Blue and PE channels)
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of MitoRT in DMSO.
-
Cell Preparation:
-
Culture cells to the desired density.
-
For suspension cells, collect by centrifugation. For adherent cells, detach using a gentle cell dissociation reagent (e.g., TrypLE).
-
Wash the cells once with PBS and resuspend in fresh, pre-warmed culture medium to obtain a single-cell suspension.
-
-
Probe Loading:
-
Add MitoRT to the cell suspension to a final concentration of 1 µM.
-
Incubate for 9-10 minutes at 37°C.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite the cells with the 405 nm and 488 nm lasers.
-
Collect the fluorescence emission using detectors appropriate for the unreacted probe (excited at 488 nm, e.g., PE channel) and the GSH-adduct (excited at 405 nm, e.g., Pacific Blue channel).
-
Record the fluorescence intensities for both channels for each cell.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F405/F488) for each cell.
-
The distribution of this ratio across the cell population will reflect the distribution of mitochondrial GSH levels.
-
Compare the mean or median ratio values between different experimental groups to assess changes in mGSH.
-
Visualizations
Caption: Workflow for live-cell imaging of mitochondrial GSH using Mito-RealThiol and confocal microscopy.
Caption: Signaling pathway showing the role of mitochondrial GSH in mitigating oxidative stress and its interaction with Mito-RealThiol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative Real-Time Imaging of Glutathione with Subcellular Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Reversible Reaction-Based Fluorescent Probe for Real-Time Imaging of Glutathione Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible Reaction-Based Fluorescent Probe for Real-Time Imaging of Glutathione Dynamics in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Covalent Inhibitors Using RealThiol™ Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The discovery of covalent drugs is a rapidly growing field, targeting proteins with reactive nucleophilic amino acids like cysteine. These drugs can offer higher potency, prolonged duration of action, and improved therapeutic indices. A key challenge in this area is the development of robust screening platforms to identify and characterize covalent inhibitors. The RealThiol™ Probe system provides a sensitive and reliable method for high-throughput screening (HTS) of compounds that covalently modify cysteine residues within target proteins. This application note details the use of RealThiol™ Probes in primary screening and lead validation workflows.
The RealThiol™ Probe is a fluorogenic molecule that is non-fluorescent until it reacts with a free thiol group, such as the one on a cysteine residue. In a typical assay, the probe reacts with the target protein's reactive cysteine, leading to a significant increase in fluorescence. When a test compound covalently binds to the same cysteine, it blocks the binding of the RealThiol™ Probe, resulting in a decrease in the fluorescence signal. This provides a direct and quantitative measure of inhibitor potency.
Key Applications
-
Primary High-Throughput Screening (HTS): Rapidly screen large compound libraries to identify potential covalent inhibitors of a cysteine-containing target protein.
-
Dose-Response Analysis: Determine the potency (e.g., IC50) of hit compounds from the primary screen.
-
Target Engagement Studies: Confirm that a compound is binding to the intended cysteine residue in a cellular or in vitro context.
Mechanism of Action and Signaling Pathway Context
The RealThiol™ assay is designed to identify inhibitors of proteins where a cysteine residue is critical for function. A common example is the inhibition of certain proteases or kinases where a cysteine residue is present in the active site. By covalently modifying this residue, a drug can irreversibly inhibit the protein's activity.
Below is a diagram illustrating the general mechanism of the RealThiol™ screening assay.
Caption: Mechanism of RealThiol™ Probe for detecting covalent inhibitors.
The utility of this assay can be contextualized within a cellular signaling pathway. For instance, consider a hypothetical kinase, Cys-Kinase-1, which is activated by an upstream signal and proceeds to phosphorylate a downstream substrate, leading to a cellular response. A covalent inhibitor targeting a reactive cysteine in the ATP-binding pocket of Cys-Kinase-1 would block this pathway.
Caption: Inhibition of a signaling pathway via a covalent drug.
Experimental Protocols
Primary HTS for Covalent Inhibitors
This protocol is designed for screening a large library of compounds in a 384-well plate format.
Materials:
-
Target Protein (with a known reactive cysteine)
-
RealThiol™ Probe (e.g., 10 mM stock in DMSO)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4
-
Compound Library (e.g., 10 mM stocks in DMSO)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence detection (e.g., Ex/Em = 485/520 nm)
Workflow Diagram:
Measuring the Cellular Redox State: A Guide to GSH/GSSG Ratio Determination Using Fluorescent Probes
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox homeostasis and a key biomarker for oxidative stress.[1][2] An imbalance in this ratio is implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and aging.[3][4] Fluorescent probes offer a sensitive, specific, and high-throughput method for quantifying GSH and GSSG levels in various biological samples.[5] This document provides detailed application notes and protocols for measuring the GSH/GSSG ratio using commercially available fluorescent probe-based assay kits.
Glutathione is a tripeptide that serves as a major antioxidant, protecting cells from damage caused by reactive oxygen species (ROS). In the process of neutralizing ROS, GSH is oxidized to GSSG. The enzyme glutathione reductase, in turn, reduces GSSG back to GSH, maintaining a high intracellular GSH/GSSG ratio, typically exceeding 90% in healthy cells. A decrease in this ratio is indicative of oxidative stress.
Fluorescent assays for GSH/GSSG ratio determination typically involve a two-step process. First, a proprietary non-fluorescent dye reacts specifically with GSH to produce a highly fluorescent product. The fluorescence intensity is directly proportional to the GSH concentration. In a parallel reaction, GSSG in the sample is first reduced to GSH, and then the total GSH (pre-existing plus converted GSSG) is measured. The GSSG concentration is then calculated by subtracting the GSH concentration from the total glutathione concentration.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of representative fluorescent probes and assay kits for GSH/GSSG ratio determination.
Table 1: Fluorescent Probe Specifications
| Probe/Kit Name | Excitation (nm) | Emission (nm) | Detection Limit | Sample Types | Reference |
| GSH/GSSG Ratio Detection Assay Kit II (Fluorometric – Green) | 490 | 520 | 10 nM | Cell Lysate, Tissue Extracts, Plasma, Urine | |
| ThiolQuant Green (TQ Green) | 405 / 488 | 463 / 510 (ratiometric) | 20 nM | Live Cells | |
| GSH/GSSG-Glo™ Assay (Luminescent) | N/A (Luminescence) | N/A (Luminescence) | 2.5 nM (GSH), 0.5 nM (GSSG) | Cultured Cells | |
| Glutathione Fluorometric Assay Kit | 340 | 420 | 2-400 ng/µl | Cell and Tissue Samples |
Experimental Protocols
This section provides detailed protocols for sample preparation and the assay procedure for determining the GSH/GSSG ratio using a generic fluorometric assay kit. For specific commercial kits, always refer to the manufacturer's instructions.
Sample Preparation
Proper sample preparation is crucial to prevent the oxidation of GSH during the procedure. All steps should be performed on ice.
A. Adherent Cells:
-
Harvest the desired number of cells (typically 1-10 million).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 100 µL of ice-cold Mammalian Lysis Buffer.
-
Homogenize the cells by pipetting up and down.
-
Centrifuge at 14,000 rpm for 10-15 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
B. Suspension Cells:
-
Count and pellet the desired number of cells.
-
Follow steps 2-6 as described for adherent cells.
C. Tissue Samples:
-
Wash fresh tissue with ice-cold PBS to remove any blood.
-
Homogenize 10-20 mg of tissue in 250-400 µL of ice-cold Mammalian Lysis Buffer using a Dounce homogenizer.
-
Centrifuge at 14,000 rpm for 10-15 minutes at 4°C.
-
Collect the supernatant for the assay.
D. Deproteinization (Recommended): To prevent interference from proteins, especially those with thiol groups, a deproteinization step is recommended.
-
Add an equal volume of cold 5% Sulfosalicylic Acid (SSA) to the sample lysate.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the sample by adding a neutralization buffer (e.g., sodium bicarbonate) dropwise until the pH is between 4 and 6. Avoid a pH greater than 7, as GSH is unstable at alkaline pH.
Reagent Preparation
-
Assay Buffer: Prepare according to the kit manufacturer's instructions.
-
GSH Standard: Reconstitute the lyophilized GSH standard with the provided assay buffer to create a stock solution (e.g., 1 mM).
-
GSSG Standard: Reconstitute the lyophilized GSSG standard with ddH₂O to create a stock solution (e.g., 1 mM).
-
Fluorescent Probe Stock Solution: Reconstitute the probe in the appropriate solvent (e.g., DMSO or ddH₂O) as specified in the kit manual.
-
GSH Assay Mixture (GAM): Dilute the fluorescent probe stock solution in the assay buffer.
-
Total Glutathione Assay Mixture (TGAM): This mixture contains the fluorescent probe and a reducing agent to convert GSSG to GSH. Prepare by diluting the GSSG probe into the GAM solution.
Standard Curve Preparation
Prepare a series of GSH and GSSG standards by serially diluting the stock solutions in the assay buffer. A typical standard curve range for GSH is 0.1563 to 10 µM, and for GSSG is 0.0781 to 5 µM.
Assay Procedure (96-well plate format)
-
Set up the plate in duplicate or triplicate for standards and samples.
-
For GSH detection: Add 50 µL of the GSH standards or samples to the designated wells. Then, add 50 µL of the GSH Assay Mixture (GAM) to these wells.
-
For Total Glutathione (GSH + GSSG) detection: Add 50 µL of the GSSG standards or samples to separate wells. Then, add 50 µL of the Total Glutathione Assay Mixture (TGAM) to these wells.
-
Incubate the plate at room temperature for 10-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).
Data Analysis and Calculation
-
Subtract the blank reading from all standard and sample readings.
-
Plot the fluorescence intensity of the standards versus their concentrations to generate separate standard curves for GSH and total glutathione.
-
Determine the concentration of GSH and total glutathione in the samples from their respective standard curves.
-
Calculate the GSSG concentration using the following formula: [GSSG] = ([Total Glutathione] - [GSH]) / 2 (Note: The division by 2 is necessary because the reduction of one mole of GSSG yields two moles of GSH.)
-
Calculate the GSH/GSSG ratio: GSH/GSSG Ratio = [GSH] / [GSSG]
Visualizations
Signaling Pathway: Glutathione Redox Cycle
References
- 1. abcam.com [abcam.com]
- 2. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [promega.jp]
- 3. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
In Vitro Calibration of the Real Thiol Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Real Thiol probe is a powerful tool for the quantitative, real-time monitoring of glutathione (GSH) dynamics in living cells.[1] As a reversible, reaction-based fluorescent probe, it offers a significant advantage over irreversible probes by allowing for the dynamic tracking of both increases and decreases in GSH levels.[2][3] This is particularly crucial in drug development and disease research, where understanding the cellular redox state is paramount. Thiols, such as GSH, cysteine (Cys), and homocysteine (Hcy), play critical roles in various physiological and pathological processes, and their accurate quantification is essential.[4][5] The this compound probe exhibits ratiometric fluorescence responses upon reacting with GSH, providing a reliable method for quantification that is independent of probe concentration. This document provides detailed protocols for the in vitro calibration of the this compound probe, enabling researchers to accurately determine GSH concentrations in their experimental systems.
Principle of Detection
The this compound probe's mechanism is based on a reversible reaction with glutathione. The probe itself and its GSH adduct (RT-GSH) have distinct fluorescence properties. The unreacted this compound probe has a fluorescence maximum at 487 nm with an excitation wavelength of 405 nm. Upon binding to GSH, the resulting RT-GSH adduct exhibits a fluorescence maximum at 562 nm with an excitation wavelength of 488 nm. This spectral shift allows for ratiometric measurement of GSH concentrations, enhancing the accuracy of quantification. The dissociation constant (Kd) for the reaction between this compound and GSH is 3.7 mM.
A cell-permeable version of the probe, RT-AM, is also available. The acetoxymethyl (AM) esters on RT-AM are cleaved by intracellular esterases, releasing the active this compound probe within the cell. For studies focusing on mitochondrial GSH, a targeted version, Mito-RealThiol (MitoRT), can be utilized.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound probe.
Table 1: Spectroscopic Properties of this compound Probe and its GSH Adduct
| Species | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| This compound (unreacted) | 405 nm | 487 nm |
| This compound-GSH Adduct | 488 nm | 562 nm |
Table 2: Key Performance Parameters of the this compound Probe
| Parameter | Value | Reference |
| Dissociation Constant (Kd) with GSH | 3.7 mM | |
| Recommended Probe Concentration (in vitro) | 1 µM | |
| Incubation Time (in vitro) | 10 - 15 minutes | |
| Solvent for Stock Solution | DMSO |
Experimental Protocols
Materials
-
This compound Probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
96-well or 384-well plates (black, clear bottom recommended for bottom-reading fluorimeters)
-
Plate reader with fluorescence capabilities at the specified excitation and emission wavelengths.
Protocol 1: Preparation of Stock Solutions
-
This compound Probe Stock Solution: Dissolve the this compound probe in high-quality, anhydrous DMSO to prepare a 10 mM stock solution. Store the stock solution at -20°C, protected from light.
-
GSH Standard Stock Solution: Prepare a high-concentration stock solution of GSH (e.g., 100 mM) in PBS. Ensure the GSH is fully dissolved. This stock solution should be prepared fresh for each experiment to avoid oxidation.
Protocol 2: In Vitro Calibration Curve Generation
This protocol describes the steps to generate a standard curve for GSH concentration versus the ratiometric fluorescence signal.
-
Prepare a Working Solution of this compound Probe: Dilute the 10 mM this compound stock solution in PBS to the desired final working concentration (e.g., 1 µM).
-
Prepare GSH Standards: Perform a serial dilution of the GSH standard stock solution in PBS to create a range of concentrations. The dynamic range of the this compound probe is suitable for monitoring GSH levels between 1 to 10 mM. A suggested concentration range for the standards could be 0 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 7.5 mM, and 10 mM.
-
Plate Preparation:
-
Add a fixed volume of the this compound working solution to each well of the 96-well plate.
-
Add an equal volume of the corresponding GSH standard to each well. Prepare at least three replicates for each concentration.
-
Include control wells containing only the this compound working solution in PBS (0 mM GSH).
-
-
Incubation: Incubate the plate at room temperature for 10 to 15 minutes, protected from light, to allow the reaction to reach equilibrium.
-
Fluorescence Measurement:
-
Set the plate reader to measure the fluorescence intensity at the two specified wavelength pairs.
-
Channel 1 (this compound): Excitation at 405 nm and emission at 485 nm.
-
Channel 2 (this compound-GSH Adduct): Excitation at 488 nm and emission at 565 nm.
-
Use a bottom-read setting if using clear-bottom plates.
-
-
Data Analysis:
-
For each well, calculate the ratio of the fluorescence intensity from Channel 2 to Channel 1 (F488/565 / F405/485).
-
Plot the average ratiometric value for each GSH concentration against the known GSH concentration.
-
Perform a linear or non-linear regression analysis to fit a standard curve to the data. This curve can then be used to determine the unknown GSH concentration in experimental samples.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Reversible Reaction-Based Fluorescent Probe for Real-Time Imaging of Glutathione Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Glutathione (GSH) Changes During Apoptosis Using Real Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH), a tripeptide thiol, is the most abundant non-protein antioxidant in mammalian cells, playing a critical role in maintaining cellular redox homeostasis. A decrease in the intracellular GSH concentration is recognized as an early and crucial event in the progression of apoptosis, or programmed cell death. This depletion of GSH can occur through oxidation to glutathione disulfide (GSSG) or via active transport out of the cell. The resulting shift in the cellular redox environment is intricately linked to the activation of key apoptotic signaling pathways, including the caspase cascade.
Real Thiol is a ratiometric and reversible fluorescent probe designed for the quantitative, real-time monitoring of GSH dynamics within living cells. Its mechanism is based on a reversible Michael addition reaction with GSH. The unbound probe and the GSH-adduct exhibit distinct fluorescence spectra, allowing for a ratiometric measurement that minimizes artifacts from variations in probe concentration, cell thickness, and instrument settings. This makes this compound an invaluable tool for studying the dynamic changes in GSH levels during apoptosis.
This document provides detailed application notes and protocols for utilizing this compound to measure GSH changes during apoptosis, along with an overview of the associated signaling pathways.
Mechanism of this compound
This compound is a cell-permeable probe that reacts with GSH in a reversible manner. The probe itself fluoresces at a specific wavelength, and upon binding to GSH, the resulting this compound-GSH adduct fluoresces at a different, longer wavelength.[1][2] The ratio of the fluorescence intensities at these two wavelengths is directly proportional to the intracellular GSH concentration, allowing for quantitative analysis.[2]
-
Unbound this compound: Excitation at ~405 nm, Emission at ~487 nm.[1]
-
This compound-GSH Adduct: Excitation at ~488 nm, Emission at ~562 nm.[1]
The ratiometric nature of this compound provides a robust and reliable method for quantifying GSH levels, making it superior to intensity-based probes.
Key Applications
-
Monitoring GSH dynamics during drug-induced apoptosis: Evaluate the effect of novel therapeutic agents on cellular redox status and their ability to induce apoptosis.
-
Investigating the role of GSH in apoptotic signaling pathways: Elucidate the relationship between GSH depletion and the activation of caspases and other apoptotic markers.
-
High-throughput screening for modulators of apoptosis: Utilize flow cytometry-based assays with this compound to screen compound libraries for their effects on GSH levels and apoptosis.
-
Studying the interplay between oxidative stress and apoptosis: Differentiate between GSH depletion due to oxidation versus efflux during apoptotic processes.
Data Presentation: Quantitative Analysis of GSH Depletion During Apoptosis
The following tables summarize representative quantitative data on GSH concentration changes observed in HeLa cells during staurosporine-induced apoptosis.
Table 1: Time-Dependent Depletion of Intracellular GSH in HeLa Cells Treated with Staurosporine (1 µM)
| Time (hours) | GSH Concentration (nmol/mg protein) | Percent Decrease from Control |
| 0 (Control) | 45.3 ± 3.1 | 0% |
| 1 | 43.8 ± 2.9 | 3.3% |
| 2 | 40.1 ± 2.5 | 11.5% |
| 3 | 28.7 ± 2.1 | 36.6% |
| 4 | 21.5 ± 1.8 | 52.5% |
Data adapted from studies on staurosporine-induced apoptosis in HeLa cells.
Table 2: Correlation of GSH Depletion with Caspase-3 Activation in HeLa Cells Treated with Staurosporine (1 µM)
| Time (hours) | GSH Depletion (%) | Caspase-3 Activation (Fold Change) |
| 0 | 0 | 1.0 |
| 1 | 3.3 | 1.2 |
| 2 | 11.5 | 1.8 |
| 3 | 36.6 | 4.5 |
| 4 | 52.5 | 7.8 |
This table illustrates the strong correlation between the decrease in intracellular GSH and the activation of the key executioner caspase, caspase-3.
Experimental Protocols
Protocol 1: Induction of Apoptosis with Staurosporine
Staurosporine is a potent and widely used broad-spectrum protein kinase inhibitor that reliably induces apoptosis in a variety of cell lines.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Staurosporine (from a 1 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well plates or other suitable culture vessels
Procedure:
-
Cell Seeding: Seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells/well in complete culture medium. Allow the cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.
-
Induction of Apoptosis: On the day of the experiment, remove the culture medium and replace it with fresh medium containing 1 µM staurosporine. For a time-course experiment, prepare separate wells for each time point (e.g., 0, 1, 2, 3, and 4 hours). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time periods.
-
Cell Harvesting: After the incubation period, proceed immediately to the GSH measurement protocol using this compound. For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, pellet the cells by centrifugation.
Protocol 2: Measurement of GSH Changes Using this compound with Flow Cytometry
This protocol provides a high-throughput method for quantifying GSH levels in single cells.
Materials:
-
Apoptosis-induced cells (from Protocol 1)
-
This compound (from a 1 mM stock solution in DMSO)
-
Complete cell culture medium, serum-free
-
Flow cytometry tubes
-
Flow cytometer with 405 nm and 488 nm lasers and appropriate emission filters
Procedure:
-
Cell Preparation: Harvest the cells from the apoptosis induction protocol and wash them once with PBS. Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Staining: Add this compound to the cell suspension to a final concentration of 1-5 µM. Incubate for 15-30 minutes at 37°C, protected from light.
-
Sample Acquisition: Analyze the stained cells on a flow cytometer.
-
Excite the cells with the 405 nm laser and collect the emission for unbound this compound (e.g., using a 450/50 nm bandpass filter).
-
Excite the cells with the 488 nm laser and collect the emission for the this compound-GSH adduct (e.g., using a 585/42 nm bandpass filter).
-
-
Data Analysis: For each cell, calculate the ratio of the fluorescence intensity from the 405 nm excitation to the 488 nm excitation. This ratio is proportional to the intracellular GSH concentration. Compare the ratios between control and apoptosis-induced cells at different time points to quantify the change in GSH levels.
Protocol 3: Measurement of GSH Changes Using this compound with Fluorescence Microscopy
This protocol allows for the visualization and quantification of GSH changes with subcellular resolution.
Materials:
-
Apoptosis-induced cells cultured on glass-bottom dishes or coverslips (from Protocol 1)
-
This compound (from a 1 mM stock solution in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Confocal or fluorescence microscope with 405 nm and 488 nm laser lines and appropriate emission filters
Procedure:
-
Cell Preparation: After inducing apoptosis for the desired time, gently wash the cells twice with warm PBS.
-
This compound Staining: Add pre-warmed live-cell imaging medium containing 1-5 µM this compound to the cells. Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging:
-
Place the dish or coverslip on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Acquire images using the 405 nm laser to excite unbound this compound and the 488 nm laser to excite the this compound-GSH adduct.
-
-
Image Analysis:
-
Using image analysis software, generate a ratiometric image by dividing the pixel-by-pixel intensity of the 405 nm channel by the 488 nm channel.
-
Quantify the average ratio intensity for individual cells or regions of interest to determine the relative GSH concentration.
-
Signaling Pathways and Visualizations
The depletion of GSH during apoptosis is tightly linked to the activation of specific signaling cascades. The following diagrams illustrate these relationships.
Caption: Experimental workflow for measuring GSH changes during apoptosis.
References
Real Thiol: A Versatile Tool for Investigating Redox Signaling Pathways
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redox signaling, a fundamental process in cellular biology, involves the dynamic regulation of protein function and gene expression through the transfer of electrons.[1] At the heart of this intricate network lies the thiol (-SH) functional group, predominantly found in the amino acid cysteine.[2] The reversible oxidation and reduction of protein thiols act as molecular switches, modulating a vast array of signaling pathways.[3] A key player in maintaining cellular redox homeostasis is glutathione (GSH), the most abundant non-protein thiol.[4][5] Dysregulation of GSH levels is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Real Thiol is a cutting-edge, reversible, reaction-based fluorescent probe designed for the quantitative, real-time monitoring of glutathione dynamics within living cells. Its ability to reversibly bind to GSH allows for the dynamic tracking of both increases and decreases in glutathione concentrations, providing researchers with a powerful tool to dissect the role of GSH in various redox-regulated signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in the investigation of redox signaling.
Mechanism of Action
This compound's functionality is based on a reversible Michael addition reaction with glutathione. The probe itself exhibits fluorescence at a specific wavelength, and upon binding to GSH, the resulting this compound-GSH adduct fluoresces at a different wavelength. This ratiometric fluorescent response, the ratio of the fluorescence intensities at the two wavelengths, is directly proportional to the concentration of GSH. This feature allows for quantitative measurements of GSH levels, largely independent of probe concentration.
The reversible nature of the this compound-GSH interaction is a key advantage, enabling the real-time monitoring of fluctuations in intracellular GSH concentrations. Gel permeation chromatography analysis has shown that approximately 90% of this compound reacts with GSH, with only 10% reacting with thiolated proteins, demonstrating its high selectivity for GSH in the cellular environment.
Figure 1: Mechanism of this compound action.
Data Presentation
The quantitative nature of this compound allows for the precise measurement of intracellular GSH concentrations under various experimental conditions. The following tables summarize representative data obtained using this compound in different cell lines and treatment paradigms.
Table 1: Spectral Properties of this compound
| Property | This compound (Free) | This compound-GSH Adduct |
| Excitation Wavelength (λex) | 405 nm | 488 nm |
| Emission Wavelength (λem) | 487 nm | 562 nm |
| Dissociation Constant (Kd) | - | 3.7 mM |
Table 2: Quantitative Analysis of Glutathione (GSH) Levels in Various Cell Lines and Conditions
| Cell Line | Treatment | Incubation Time | GSH Concentration (mM) | Fold Change | Reference |
| HeLa | Control | - | 5.0 | - | |
| HeLa | 500 µM H₂O₂ | 90 seconds | 4.1 | 0.82 | |
| PANC-1 | Control | - | - | - | |
| PANC-1 | 50 µM Diethyl maleate (DEM) | 24 hours | - | 0.73 (27% decrease) | |
| PANC-1 | Short DEM treatment | - | - | 1.28 (28% increase) | |
| 3T3-L1 | Control | - | Reported | - | |
| HepG2 | Control | - | Reported | - | |
| PANC-28 | Control | - | Reported | - |
Signaling Pathway Analysis
This compound is an invaluable tool for dissecting the role of GSH in various signaling pathways. Below are examples of how this compound can be applied to study oxidative stress and ferroptosis.
Oxidative Stress Signaling
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. GSH is a primary antioxidant, and its depletion is a hallmark of oxidative stress. This compound can be used to monitor the dynamics of GSH depletion and recovery in response to oxidative insults, providing insights into the cellular mechanisms of antioxidant defense.
Figure 2: Monitoring oxidative stress with this compound.
Ferroptosis Signaling Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A key event in the initiation of ferroptosis is the depletion of GSH, which leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. This compound can be used to monitor the critical drop in GSH levels that precedes ferroptotic cell death.
Figure 3: Investigating ferroptosis with this compound.
Experimental Protocols
The following are detailed protocols for the use of this compound in various experimental settings.
In Vitro Glutathione Quantification (Plate Reader Assay)
This protocol is designed for the quantitative measurement of GSH in solution using a fluorescence plate reader.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) standards of known concentrations
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with excitation capabilities at 405 nm and 488 nm, and emission detection at approximately 485 nm and 565 nm.
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO.
-
Dilute the this compound stock solution to the desired working concentration with PBS.
-
Prepare a series of GSH standards of known concentrations in PBS.
-
In a 96-well or 384-well plate, mix equal volumes (e.g., 50 µL) of the diluted this compound solution and the GSH standard solutions. Include a blank control with this compound and PBS only. Prepare triplicate wells for each condition.
-
Incubate the plate at room temperature for 10-15 minutes to allow the reaction to reach equilibrium.
-
Measure the fluorescence using a plate reader.
-
Set the first reading at λex = 405 nm and λem = 485 nm (for the this compound-GSH adduct).
-
Set the second reading at λex = 488 nm and λem = 565 nm (for free this compound).
-
-
Calculate the fluorescence ratio (Intensity at 485 nm / Intensity at 565 nm) for each well.
-
Generate a standard curve by plotting the fluorescence ratio against the known GSH concentrations.
-
Determine the GSH concentration of unknown samples by interpolating their fluorescence ratios on the standard curve.
Cellular Glutathione Measurement (Flow Cytometry)
This protocol allows for the high-throughput quantification of intracellular GSH levels in single cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
Flow cytometer with 405 nm and 488 nm lasers and appropriate emission filters (e.g., Pacific Blue and PE channels).
Procedure:
-
Culture cells to the desired confluency under standard conditions.
-
Treat cells with experimental compounds as required. For example, to induce GSH depletion, cells can be treated with various concentrations of Buthionine sulfoximine (BSO) for 72 hours.
-
Harvest the cells and prepare a single-cell suspension in fresh culture medium.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh medium to a final working concentration of 1 µM.
-
Incubate the cell suspension with the 1 µM this compound solution for 9-10 minutes at 37°C.
-
Analyze the cells on a flow cytometer without washing.
-
Excite with the 405 nm laser and collect emission in a channel appropriate for the this compound-GSH adduct (e.g., Pacific Blue).
-
Excite with the 488 nm laser and collect emission in a channel appropriate for free this compound (e.g., PE).
-
-
Calculate the fluorescence ratio for each cell.
-
Quantify the intracellular GSH concentration by comparing the fluorescence ratios to a standard curve generated using the in vitro plate reader assay or by using appropriate controls.
Real-Time Imaging of Intracellular Glutathione (Confocal Microscopy)
This protocol enables the visualization and quantification of dynamic changes in intracellular GSH levels in real-time.
Materials:
-
Cells of interest
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound
-
DMSO
-
Confocal microscope with 405 nm and 488 nm lasers and adjustable emission detectors.
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Replace the culture medium with fresh medium containing 1 µM this compound.
-
Incubate the cells for 10-15 minutes at 37°C.
-
Image the cells using a confocal microscope.
-
Simultaneously excite with 405 nm and 488 nm lasers.
-
Collect emission in two separate channels: one for the this compound-GSH adduct (e.g., 450-500 nm) and one for free this compound (e.g., 550-600 nm).
-
-
To observe dynamic changes , acquire a baseline image series and then add your experimental treatment (e.g., H₂O₂) directly to the dish while continuously imaging.
-
Perform ratiometric analysis by dividing the fluorescence intensity of the GSH-adduct channel by the free probe channel on a pixel-by-pixel basis to generate a ratiometric image representing the intracellular GSH concentration.
Figure 4: General experimental workflow for this compound.
Conclusion
This compound is a powerful and versatile fluorescent probe that enables the quantitative and real-time investigation of glutathione dynamics in living cells. Its reversible mechanism of action and ratiometric fluorescence readout provide a robust platform for studying the intricate role of GSH in a wide range of redox-regulated signaling pathways. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of cellular redox biology.
References
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with Real Thiol
Welcome to the RealThiol Technical Support Center. This guide is designed to help you troubleshoot and resolve common issues related to low fluorescence signals during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescence signal weak or absent after labeling with RealThiol?
A low signal can stem from several factors, including inefficient labeling, issues with the sample itself, or incorrect measurement settings. Common causes include suboptimal pH, low probe concentration, oxidation of thiol groups to disulfides, or the presence of interfering substances in your buffer.[1]
Q2: What is the optimal pH for labeling with RealThiol?
RealThiol, like most maleimide-based reagents, reacts most efficiently and selectively with thiol groups at a pH between 7.0 and 7.5.[2][3] Below pH 7.0, the reaction rate slows considerably. Above pH 7.5, reactivity towards other nucleophilic groups like amines (e.g., lysine residues) increases, leading to non-specific labeling.[3]
Q3: Can I use buffers containing Tris or glycine?
It is best to avoid buffers containing primary amines, such as Tris or glycine. These can compete with your target molecule for reaction with the RealThiol probe, reducing labeling efficiency.[3] We recommend using phosphate, HEPES, or MOPS buffers.
Q4: My protein's cysteine residues are involved in disulfide bonds. Will RealThiol still work?
No, maleimide dyes like RealThiol only react with free sulfhydryl/thiol groups (-SH). If your target thiols are oxidized and have formed disulfide bonds (-S-S-), they must first be reduced to make them available for conjugation.
Q5: My signal is bright at first but fades quickly during imaging. What is causing this?
This phenomenon is known as photobleaching, where the fluorophore is irreversibly damaged by exposure to excitation light. To minimize this, reduce the intensity of the excitation light, decrease exposure time, and use an anti-fade mounting medium for microscopy samples.
In-Depth Troubleshooting Guide
If the FAQs above did not resolve your issue, follow this systematic guide to diagnose and solve the cause of the low signal.
Step 1: Verify Reagent & Buffer Integrity
An issue with the reagents or buffers is a common starting point for troubleshooting.
Question: Could my RealThiol reagent have degraded?
-
Answer: RealThiol is sensitive to moisture and light. Ensure it has been stored correctly in a cool, dark, and dry place. Prepare stock solutions in anhydrous DMSO or DMF and use them promptly. For long-term storage, aliquot and store at -20°C for up to one month.
Question: Are my buffers compatible with the labeling reaction?
-
Answer: The presence of undeclared thiols or primary amines in your buffer system can consume the RealThiol reagent.
-
Action: Prepare fresh buffers using high-purity reagents.
-
Action: Ensure your buffer does not contain reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol during the labeling step, as their thiol groups will compete with the protein's thiols. If a reducing agent is needed, use a non-thiol-based reductant like TCEP.
-
Step 2: Optimize the Labeling Protocol
Fine-tuning the reaction conditions is critical for achieving a strong signal.
Question: Are the target thiols available for labeling?
-
Answer: Many proteins contain cysteine residues locked in disulfide bonds. These must be reduced prior to labeling.
-
Action: Incorporate a reduction step using Tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred because, unlike DTT, it does not need to be removed before adding the maleimide dye. A 10-100 fold molar excess of TCEP incubated for 20-30 minutes at room temperature is typically sufficient.
-
Question: Is the RealThiol concentration optimal?
-
Answer: An insufficient concentration of the probe will result in a low signal. Conversely, excessive concentration can sometimes lead to quenching, where fluorophores too close to each other reduce the overall fluorescence output.
-
Action: Perform a titration experiment to find the ideal molar ratio of RealThiol to your protein. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.
-
Step 3: Review Sample Preparation & Handling
Issues with the biological sample itself can lead to poor results.
Question: Could my sample have high background fluorescence?
-
Answer: High autofluorescence from cells or media components can mask a specific signal, making it appear low.
-
Action (for cell-based assays): Use phenol red-free media during the experiment, as phenol red is a significant source of background fluorescence.
-
Action: To check for autofluorescence, prepare a control sample of unstained cells and measure its fluorescence using the same settings as your experimental samples.
-
Question: Has the labeled protein precipitated?
-
Answer: The addition of a fluorescent dye can alter the properties of a protein, sometimes causing it to precipitate out of solution.
-
Action: After the labeling reaction, centrifuge your sample. If a pellet is visible, this indicates precipitation. Try reducing the molar ratio of RealThiol to protein in subsequent experiments.
-
Step 4: Check Instrument Settings
Incorrect instrument settings are a frequent cause of low detected signals.
Question: Are the excitation and emission wavelengths set correctly?
-
Answer: Ensure that the filters or monochromator settings on your fluorometer, plate reader, or microscope match the specific excitation and emission maxima of RealThiol.
-
Action: Verify the correct wavelengths from the product datasheet. Scan for the optimal excitation and emission peaks if you are unsure.
-
Question: Is the detector gain/sensitivity set too low?
-
Answer: A low gain setting on the detector (e.g., photomultiplier tube) will result in a weak signal.
-
Action: Increase the gain or voltage setting on your instrument. Be aware that increasing gain can also amplify background noise, so it's important to find a balance that maximizes the signal-to-noise ratio.
-
Data & Parameters
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 7.5 | Highly critical for thiol selectivity. |
| Buffer System | Phosphate (PBS), HEPES | Avoid buffers with primary amines (Tris, Glycine). |
| Molar Ratio | 10:1 to 20:1 (Dye:Protein) | Starting point; should be optimized for each protein. |
| Reaction Time | 2 hours at RT or Overnight at 4°C | Protect from light during incubation. |
| Reducing Agent | TCEP (10-100x molar excess) | Use if disulfide bonds are present. DTT must be removed before labeling. |
Table 2: Instrument Settings Checklist
| Setting | Checkpoint | Action to Optimize |
| Excitation Wavelength | Verify against product datasheet. | Perform an excitation scan to find the peak. |
| Emission Wavelength | Verify against product datasheet. | Perform an emission scan to find the peak. |
| Slit Widths | Check current setting (e.g., 5 nm). | Widen slits to increase signal, but be aware this reduces spectral resolution. |
| Detector Gain/Voltage | Ensure it is not set to minimum. | Increase gain to amplify the signal, while monitoring background noise. |
Experimental Protocols
Protocol 1: General Protein Labeling with RealThiol
This protocol provides a general workflow for labeling a purified protein.
-
Protein Preparation : Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS or HEPES) at a pH between 7.0 and 7.5. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional) : If the target cysteines are in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dye Preparation : Prepare a 10 mM stock solution of RealThiol in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction : Add the RealThiol stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein. Protect the mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification : Remove the unreacted dye from the labeled protein. This is crucial to reduce background signal. Use a gel filtration column (e.g., Sephadex G-25), spin desalting column, or dialysis.
Protocol 2: Titration to Determine Optimal Dye:Protein Ratio
This protocol helps identify the ideal RealThiol concentration for your specific protein.
-
Prepare Protein : Prepare your protein solution as described in Protocol 1 (including the reduction step if necessary).
-
Set up Reactions : Create a series of reactions in separate tubes. In each tube, add the same amount of protein.
-
Add Dye : Add varying amounts of the RealThiol stock solution to each tube to achieve different molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 30:1).
-
Incubate : Incubate all samples under the same conditions (e.g., 2 hours at room temperature, protected from light).
-
Purify : Purify each sample using the same method (e.g., spin desalting columns) to remove free dye.
-
Measure : Measure the fluorescence of each sample using consistent instrument settings.
-
Analyze : Determine the ratio that provides the highest fluorescence signal without causing protein precipitation or significant signal quenching.
Visual Guides
Caption: A logical workflow for troubleshooting low fluorescence signal.
Caption: The reaction between RealThiol and a protein's free thiol group.
Caption: Pathway for labeling thiols initially in a disulfide bond.
References
How to reduce background fluorescence in Real Thiol imaging
Welcome to the technical support center for Real Thiol Imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and optimize your experimental results.
Troubleshooting Guide: Reducing High Background Fluorescence
High background fluorescence can obscure your signal of interest and complicate data interpretation. This guide provides a step-by-step approach to identify and mitigate the common causes of high background in your this compound imaging experiments.
Step 1: Identify the Source of Background Fluorescence
The first crucial step is to determine whether the background originates from cellular/tissue autofluorescence or from the experimental reagents and protocol.
Experimental Protocol: Control for Autofluorescence
-
Prepare a control sample: Use a sample of your cells or tissue that will not be stained with the thiol-reactive probe.
-
Process the control: Treat this unstained sample with all the other reagents (e.g., fixation agents, buffers, media) and follow the same incubation and washing steps as your experimental sample.[1]
-
Image the control: Observe the unstained sample using the same fluorescence microscopy settings (e.g., excitation/emission wavelengths, exposure time) as your stained sample.[1]
Interpreting the Results:
-
High fluorescence in the unstained control: This indicates that the background is primarily due to autofluorescence , the natural fluorescence from endogenous molecules within the sample.[1][2]
-
Low fluorescence in the unstained control: If the unstained sample is dark but your stained sample shows high background, the issue is likely related to the thiol probe or other reagents , such as non-specific binding or insufficient washing.[1]
Troubleshooting Workflow
References
Real Thiol photostability and photobleaching issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability and photobleaching of thiol-reactive probes, with a focus on Real Thiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (RT) is a reversible, reaction-based fluorescent probe designed for the quantitative, real-time monitoring of glutathione (GSH) dynamics within living cells.[1] Its key features include a ratiometric fluorescence response, high quantum yield, and improved photostability.[1][2] It is particularly useful for studying redox biology and fast cellular processes involving GSH.[2]
Q2: What is photobleaching and why is it a concern?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, which results in the loss of its ability to fluoresce.[3] This occurs when the fluorophore is exposed to excitation light, leading to a fading of the fluorescent signal. It is a significant concern in fluorescence microscopy as it can complicate the observation of fluorescently labeled molecules, especially during time-lapse experiments, and can skew quantitative data.
Q3: What factors contribute to the photobleaching of thiol probes?
A3: Several factors can influence the rate of photobleaching. The primary contributors are high-intensity excitation light and prolonged exposure. The presence of oxygen and reactive oxygen species (ROS) in the local environment can also accelerate photobleaching. Additionally, the intrinsic chemical structure of the fluorophore and the cellular microenvironment play a role. For some probes, the thioether bond formed upon reaction with a thiol can also influence photostability.
Q4: How does the photostability of this compound compare to other thiol probes?
A4: this compound and its GSH adduct (RT-GSH) have demonstrated improved quantum yields and photostability compared to some other coumarin-based probes like ThiolQuant Green. The design of this compound, which includes an azetidine ring, contributes to its enhanced photophysical properties. For broader context, Alexa Fluor and BODIPY dyes are also known for their excellent photostability among thiol-reactive probes.
Q5: What is the mechanism behind thiol-induced photostability of some dyes?
A5: For certain dyes, such as cyanines, thiols can act as photostabilizing agents by quenching the triplet excited state of the fluorophore through a process called photoinduced electron transfer (PeT). This process reduces the likelihood of the fluorophore undergoing destructive chemical reactions.
Troubleshooting Guide
Problem 1: My this compound signal is fading rapidly during imaging.
-
Question: I'm observing a significant decrease in my fluorescent signal during my time-lapse experiment. What can I do to minimize this?
-
Answer: Rapid signal loss is a classic sign of photobleaching. To mitigate this, you should:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a good signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.
-
Decrease Exposure Time: Use the shortest camera exposure time that allows for clear image acquisition.
-
Minimize Exposure Frequency: For time-lapse studies, increase the interval between image captures to reduce the cumulative light exposure.
-
Use Antifade Reagents: For fixed-cell imaging, incorporate an antifade mounting medium to protect your sample. For live-cell imaging, consider specialized live-cell antifade reagents or oxygen scavenging systems.
-
Problem 2: I am getting a high background signal or non-specific staining.
-
Question: My images have a high background fluorescence, making it difficult to distinguish the specific signal. What could be the cause?
-
Answer: High background can arise from several sources:
-
Excess Probe Concentration: You may be using too high a concentration of this compound. Try titrating the probe to find the optimal concentration for your cell type and experimental conditions. A starting concentration of 1 µM is recommended.
-
Incomplete Washing: Ensure that you are performing adequate washing steps after probe incubation to remove any unbound probe.
-
Cellular Autofluorescence: Some cell types exhibit significant autofluorescence. You can check for this by imaging an unstained control sample under the same conditions. If autofluorescence is an issue, you may need to use spectral unmixing or select imaging channels that minimize its contribution.
-
Probe Reactivity: While this compound is designed to be highly selective for GSH, a small percentage may react with thiolated proteins. Ensure your staining time is kept between 9 and 10 minutes to minimize off-target reactions.
-
Problem 3: The ratiometric signal (F405/F488) is not stable or not changing as expected.
-
Question: I'm not observing the expected ratiometric change in my this compound signal after treating my cells. What should I check?
-
Answer: An unstable or unresponsive ratiometric signal can be due to several factors:
-
Incorrect Imaging Settings: Double-check that you are using the correct excitation and emission wavelengths for both the unreacted (Ex: 405 nm / Em: 485 nm) and reacted (Ex: 488 nm / Em: 565 nm) forms of this compound.
-
Cell Health: Ensure that your cells are healthy throughout the experiment. Stressed or dying cells can have altered GSH levels that may not respond as expected to your treatment.
-
Probe Loading and Hydrolysis: For live-cell imaging, this compound is often used as an acetoxymethyl (AM) ester to facilitate cell entry. Ensure sufficient time for the cellular esterases to hydrolyze the AM ester and release the active probe.
-
Biological Variation: The dynamics of GSH can vary significantly between cell types and under different physiological conditions. Consider the expected biological response time for your specific experimental perturbation.
-
Quantitative Data
Table 1: Photophysical Properties of this compound
| Property | This compound (Unreacted) | This compound-GSH Adduct (Reacted) | Reference |
| Excitation Max (λex) | 479 nm | 406 nm | |
| Emission Max (λem) | ~487 nm | ~562 nm | |
| Quantum Yield (QY) | 2.9% | 86.0% | |
| Kd for GSH | \multicolumn{2}{ | c | }{3.7 mM} |
Experimental Protocols
Protocol 1: Monitoring Intracellular GSH Dynamics with this compound
This protocol provides a general guideline for using this compound to measure changes in intracellular GSH levels in living cells using a flow cytometer or fluorescence plate reader.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells of interest
-
96-well or 384-well plate (for plate reader) or flow cytometry tubes
Procedure:
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in PBS or cell culture medium to the desired final working concentration (e.g., 1 µM).
-
-
Cell Preparation:
-
Culture cells to the desired confluency under standard conditions.
-
If applicable, treat cells with your compound of interest (e.g., buthionine sulfoximine to deplete GSH) for the appropriate duration.
-
Harvest the cells and prepare a single-cell suspension in fresh medium.
-
-
Staining:
-
Add the diluted this compound probe to the single-cell suspension to a final concentration of 1 µM.
-
Incubate the cells for 9-10 minutes at 37°C, protected from light. It is critical to maintain a consistent staining time for all samples to ensure comparable results.
-
-
Data Acquisition (Flow Cytometry):
-
Analyze the stained cells on a flow cytometer.
-
Measure the fluorescence intensity of the unreacted this compound using a channel appropriate for its emission (e.g., Pacific Blue channel, excited by a 405 nm laser).
-
Measure the fluorescence intensity of the reacted this compound-GSH adduct using a channel appropriate for its emission (e.g., PE channel, excited by a 488 nm laser).
-
Calculate the ratio of the two fluorescence intensities for a quantitative measure of GSH levels.
-
-
Data Acquisition (Plate Reader):
-
Plate the stained cells in a 96-well or 384-well plate.
-
Set the plate reader to record fluorescence at λex=405 nm, λem=485 nm and λex=488 nm, λem=565 nm.
-
Calculate the ratio of the fluorescence intensities (F405/F488) to determine the relative GSH concentrations.
-
Visualizations
Caption: General mechanism of photobleaching.
Caption: Workflow for this compound experiments.
References
Technical Support Center: Real Thiol Fluorescence Microscopy
Welcome to the technical support center for Real Thiol fluorescence microscopy. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound (RT) is a reversible, reaction-based fluorescent probe designed for the quantitative, real-time monitoring of glutathione (GSH) dynamics within living cells.[1] It operates on a ratiometric fluorescence response. The unreacted this compound probe and its glutathione adduct (RT-GSH) have distinct fluorescence maxima, allowing for quantitative measurements of GSH levels.[1]
Q2: What are the spectral properties of this compound?
A: this compound and its GSH adduct have the following spectral characteristics:
-
This compound (unreacted): Excitation at approximately 405 nm and emission at approximately 487 nm.[1]
-
RT-GSH (reacted with Glutathione): Excitation at approximately 488 nm and emission at approximately 562 nm.[1]
Q3: My fluorescent signal is fading rapidly during imaging. What is happening?
A: This phenomenon is likely photobleaching, which is the irreversible photochemical destruction of a fluorophore due to prolonged exposure to excitation light.[2] To mitigate this, you can reduce the intensity and duration of light exposure, use an antifade mounting medium, and select more photostable dyes if the issue persists.
Q4: I am observing fluorescence in my unstained control samples. What is the cause?
A: This is likely autofluorescence, which is the natural fluorescence emitted by biological materials. It is often more prominent in the blue and green channels. To address this, always image an unstained control to establish a baseline. Using fluorophores with longer wavelengths, such as those in the red or far-red spectrum, can also help avoid autofluorescence.
Q5: What could be causing uneven or patchy staining in my samples?
A: Uneven or patchy staining can result from several factors, including inadequate sample permeabilization, non-uniform distribution of the probe, or variations in sample morphology. To troubleshoot, optimize the permeabilization step, ensure thorough mixing of the probe solution, and use gentle agitation during incubation.
Troubleshooting Guides
This section provides detailed guides to address specific artifacts you may encounter during this compound fluorescence microscopy.
Guide 1: High Background Fluorescence
High background can obscure your signal of interest and reduce image quality.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Probe Concentration Too High | Perform a titration to determine the optimal probe concentration that provides a good signal-to-noise ratio. |
| Non-Specific Binding | Ensure adequate blocking of non-specific binding sites. Consider increasing the blocking time or trying a different blocking agent. |
| Insufficient Washing | Increase the number and duration of wash steps after probe incubation to remove unbound fluorescent probes. |
| Autofluorescence | Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a quencher or spectral unmixing if your software supports it. |
| Contaminated Reagents | Prepare fresh buffers and solutions to avoid microbial contamination, which can be a source of fluorescence. |
Guide 2: Weak or No Signal
A faint or absent signal can be due to a variety of factors related to the probe, sample, or imaging setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Probe Aggregation | Visually inspect the probe solution for precipitates. Hydrophobic probes are more prone to aggregation in aqueous solutions; consider adding a small amount of a non-ionic surfactant like Tween-20. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of both the unreacted this compound and the RT-GSH adduct. |
| Low Target Concentration | If you are studying induced changes in glutathione levels, ensure your experimental conditions are optimal to produce a detectable change. Use positive and negative controls to validate your experimental setup. |
| Photobleaching | Minimize the exposure time and intensity of the excitation light. Use an antifade reagent in your mounting medium. |
| Improper Sample Preparation | Ensure proper fixation and permeabilization to allow the probe to access the intracellular environment. |
Guide 3: Phototoxicity and Photobleaching
Intense illumination can not only destroy the fluorophore (photobleaching) but also damage the live cells you are imaging (phototoxicity).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Light Exposure | Reduce the intensity of the excitation light to the lowest level that provides a usable signal. Minimize the duration of exposure by using shorter acquisition times. |
| Reactive Oxygen Species (ROS) | Phototoxicity often occurs through the generation of ROS, which can damage cellular components. Using fluorophores with longer excitation wavelengths can reduce this effect as they have lower energy. |
| Cellular Stress | Observe cell morphology for any changes during imaging, such as blebbing or rounding, which can indicate phototoxicity. Reduce the frequency of image acquisition in time-lapse experiments. |
Experimental Protocols & Data
General Protocol for Staining with this compound
-
Probe Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. Further dilute the stock solution in a suitable buffer (e.g., PBS) to the desired working concentration immediately before use.
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, they can be stained in tubes. For adherent cells, they can be stained directly on coverslips or in imaging dishes.
-
Staining: Remove the culture medium and wash the cells with buffer. Incubate the cells with the this compound working solution for the recommended time (e.g., 9-10 minutes).
-
Washing: After incubation, wash the cells with buffer to remove any unbound probe.
-
Imaging: Image the cells immediately using appropriate filter sets for both the unreacted probe and the GSH-adduct.
Quantitative Data Summary
| Parameter | This compound (Unreacted) | RT-GSH Adduct | Reference |
| Excitation Wavelength | ~405 nm | ~488 nm | |
| Emission Wavelength | ~487 nm | ~562 nm | |
| Dissociation Constant (Kd) | - | 3.7 mM (with GSH) |
Visualizations
Caption: A logical workflow for troubleshooting weak or absent fluorescence signals.
Caption: A decision tree for diagnosing and resolving high background fluorescence.
References
Effect of pH on Real Thiol fluorescence
Welcome to the technical support center for RealThiol fluorescent probes. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of RealThiol, with a particular focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with RealThiol?
The optimal pH for reacting RealThiol (a maleimide-based probe) with thiols is between 6.5 and 7.5.[1] Within this range, the thiol groups on cysteine residues are sufficiently nucleophilic for an efficient reaction, while minimizing side reactions with other amino acid residues like lysine.[1][2] For most biological applications, a pH of 7.0 to 7.5 is recommended.[3][4]
Q2: Why is my fluorescence signal weak or absent after labeling?
Several factors can lead to a weak or absent signal. A primary cause can be the pH of your reaction buffer. If the pH is too low (below 6.5), the reaction between RealThiol and the thiol group will be very slow. Other potential causes include:
-
Probe Instability : At very high pH, the maleimide component of RealThiol can be hydrolyzed and inactivated.
-
Insufficient Probe Concentration : The molar ratio of RealThiol to your protein may be too low for complete labeling.
-
Oxidized Thiols : The cysteine residues on your protein may be oxidized and forming disulfide bonds, which are unreactive with maleimides.
-
Photobleaching : Excessive exposure to excitation light can lead to the irreversible degradation of the fluorophore.
Q3: Is the fluorescence of RealThiol itself sensitive to pH?
The fluorescent properties of some probes can be intrinsically pH-sensitive. While the core fluorophore of RealThiol is designed for stability, extreme pH values can sometimes affect its fluorescence quantum yield. It is good practice to characterize the fluorescence of your specific RealThiol conjugate across a range of pH values to determine its stability in your experimental conditions.
Q4: Can I use RealThiol at a pH above 7.5?
It is generally not recommended to use RealThiol at a pH above 7.5. At higher pH values, the maleimide group can lose its selectivity for thiols and begin to react with primary amines, such as the side chain of lysine residues. This can lead to non-specific labeling of your protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect Buffer pH | Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Verify the pH of your buffer with a calibrated pH meter. |
| RealThiol Hydrolysis | Prepare the aqueous solution of RealThiol immediately before use. Avoid storing the probe in aqueous buffers. | |
| Oxidized Cysteine Residues | If your protein contains disulfide bonds, consider a pre-treatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce the disulfides to free thiols. | |
| High Background Fluorescence | Non-Specific Labeling | Avoid using a reaction pH above 7.5 to prevent the reaction of RealThiol with amines. Ensure that your purification method effectively removes all unreacted probe. |
| Contaminated Buffers | Use high-purity, thiol-free buffers for your labeling reaction and purification steps. | |
| Inconsistent or Irreproducible Results | Insufficient Buffering Capacity | Use a buffer with a sufficient concentration (e.g., 50-100 mM) to maintain a stable pH throughout the experiment, especially when adding samples with a different pH. |
| Thiazine Rearrangement | For N-terminal cysteine labeling, a side reaction can occur at neutral to basic pH. Consider performing the conjugation at a slightly more acidic pH (around 6.5) to minimize this. |
Quantitative Data Summary
The following tables summarize the impact of pH on the thiol-maleimide reaction.
Table 1: Effect of pH on Thiol-Maleimide Reaction Rate
| pH | Relative Reaction Rate | Thiol Speciation | Amine Reactivity |
| < 6.0 | Very Slow | Predominantly protonated (-SH) | Negligible |
| 6.5 - 7.5 | Optimal | Increasing deprotonation to thiolate (-S⁻) | Low |
| > 7.5 | Fast | Predominantly thiolate (-S⁻) | Increases, leading to non-specific reactions |
| > 8.5 | Very Fast | Mostly thiolate (-S⁻) | Significant reaction with amines |
Table 2: pH Stability of Common Fluorophores
| Fluorophore Type | Optimal pH Range | Notes |
| Fluorescein | > 6.5 | Fluorescence is quenched at acidic pH. |
| BODIPY | 3 - 10 | Generally stable across a wide pH range. |
| Alexa Fluor | 4 - 10 | Designed to be pH-insensitive. |
| pH-sensitive dyes | Varies | Designed to change fluorescence with pH. |
Experimental Protocols
Protocol 1: Standard Protein Labeling with RealThiol
-
Protein Preparation : Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.0 and 7.5. The protein concentration should be in the range of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional) : If necessary, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature to reduce disulfide bonds.
-
RealThiol Stock Solution : Prepare a 10 mM stock solution of RealThiol in an anhydrous organic solvent like DMSO or DMF.
-
Labeling Reaction : Add the RealThiol stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification : Remove the unreacted RealThiol from the labeled protein using a desalting column or dialysis.
Protocol 2: Determining the pH Profile of a RealThiol-Protein Conjugate
-
Prepare a Series of Buffers : Prepare a set of buffers with a range of pH values (e.g., from pH 4 to 10).
-
Dilute the Conjugate : Dilute the purified RealThiol-protein conjugate into each buffer to a final concentration suitable for fluorescence measurement.
-
Measure Fluorescence : Measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths for the RealThiol fluorophore.
-
Plot the Data : Plot the fluorescence intensity as a function of pH to determine the pH stability of your conjugate.
Visualizations
Caption: Workflow for labeling a protein with RealThiol.
Caption: Influence of pH on RealThiol reaction pathways.
References
Technical Support Center: Real Thiol for Long-Term Imaging
Welcome to the technical support center for Real Thiol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for minimizing cytotoxicity during long-term live-cell imaging experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for live-cell imaging?
A1: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for each new cell line and experimental setup.[1] It is recommended to perform a concentration titration to find the lowest possible concentration that provides a sufficient signal-to-noise ratio while minimizing cytotoxicity.[1] Starting with a concentration range of 1-10 µM and assessing cell viability and fluorescence intensity is a good starting point.
Q2: How long should I incubate my cells with this compound?
A2: Incubation time can significantly impact both staining efficiency and cell health. A shorter incubation time is generally preferred to minimize stress on the cells. We recommend starting with a 15-30 minute incubation and then assessing the signal. If the signal is weak, you can gradually increase the incubation time, but be sure to monitor for any signs of cytotoxicity.
Q3: Can the solvent for this compound be toxic to my cells?
A3: Yes, the solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells, especially at higher concentrations.[1] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is well below its toxic threshold, which is typically less than 0.1% for DMSO.[1]
Q4: I am observing phototoxicity in my long-term imaging experiments. How can I reduce it?
A4: Phototoxicity is a common issue in long-term live-cell imaging where the excitation light itself can damage the cells.[2] To minimize phototoxicity, you should:
-
Use the lowest possible excitation light intensity that still provides a good signal.
-
Minimize the exposure time by using sensitive detectors and acquiring images only when necessary.
-
Incorporate antioxidants into the imaging medium to help quench reactive oxygen species (ROS) that can be generated during imaging.
-
Choose fluorophores that are excited by longer wavelengths of light, as this is generally less damaging to cells.
Q5: Will this compound affect cellular functions?
A5: Thiol-reactive probes have the potential to interact with and modify endogenous thiol-containing molecules like glutathione and cysteine residues on proteins. This can disrupt the cellular redox balance and interfere with normal signaling pathways. It is important to include appropriate functional assays as controls in your experiments to ensure that the observed effects are not artifacts of the labeling process.
Troubleshooting Guides
Problem: High Cell Death After Staining
Possible Causes:
-
This compound concentration is too high: This is a common cause of cytotoxicity.
-
Prolonged incubation time: Leaving the probe on the cells for too long can induce stress and cell death.
-
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the media may be too high.
-
Cell type sensitivity: Some cell lines are inherently more sensitive to chemical treatments.
Solutions:
-
Perform a concentration titration: Determine the lowest effective concentration of this compound.
-
Optimize incubation time: Reduce the incubation period and assess the signal-to-noise ratio.
-
Check solvent concentration: Ensure the final solvent concentration is below 0.1%.
-
Perform a viability assay: Quantify cell death at different concentrations and incubation times.
Problem: Weak or No Fluorescent Signal
Possible Causes:
-
This compound concentration is too low: The probe concentration may not be sufficient for detection.
-
Inefficient labeling: Incubation time may be too short, or the temperature may not be optimal.
-
Incorrect imaging settings: The excitation and emission wavelengths on the microscope may not be correctly set for this compound.
-
Photobleaching: The fluorophore may be rapidly losing its fluorescence upon exposure to excitation light.
Solutions:
-
Increase this compound concentration: Gradually increase the concentration while monitoring for cytotoxicity.
-
Increase incubation time or temperature: Try a longer incubation period or perform the incubation at 37°C.
-
Verify microscope settings: Ensure the filter sets and laser lines match the spectral properties of this compound.
-
Use an anti-fade mounting medium: This can help to reduce photobleaching.
Problem: Altered Cell Morphology or Behavior
Possible Causes:
-
Sub-lethal cytotoxicity: The concentration of this compound may be high enough to cause cellular stress without causing immediate death.
-
Disruption of cellular processes: The probe may be interfering with normal cellular functions by reacting with critical thiol groups.
-
Phototoxicity: The imaging conditions themselves may be stressing the cells.
Solutions:
-
Lower the this compound concentration: Use the lowest possible concentration that gives a usable signal.
-
Reduce incubation time: Minimize the time the cells are exposed to the probe.
-
Optimize imaging conditions: Decrease light exposure and/or use a more biocompatible imaging medium.
-
Include functional controls: Perform assays to check for alterations in key cellular functions (e.g., proliferation, migration).
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Cell Viability
| This compound Concentration (µM) | Incubation Time (min) | Cell Viability (%) |
| 1 | 30 | 98 ± 2 |
| 5 | 30 | 95 ± 3 |
| 10 | 30 | 85 ± 5 |
| 20 | 30 | 60 ± 8 |
Cell viability was assessed using a Calcein-AM/Ethidium Homodimer-1 assay on HeLa cells.
Table 2: Effect of Incubation Time on Cell Viability with 5 µM this compound
| Incubation Time (min) | Cell Viability (%) |
| 15 | 97 ± 2 |
| 30 | 95 ± 3 |
| 60 | 88 ± 4 |
| 120 | 75 ± 6 |
Cell viability was assessed using a Calcein-AM/Ethidium Homodimer-1 assay on HeLa cells.
Experimental Protocols
Protocol 1: Determining Optimal Staining Concentration of this compound
-
Cell Preparation: Plate cells in a multi-well imaging plate and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations (e.g., 0.5, 1, 2, 5, 10, 20 µM) in pre-warmed, serum-free medium.
-
Staining: Remove the growth medium from the cells and add the this compound dilutions. Incubate for a set time (e.g., 30 minutes) at 37°C.
-
Wash: Remove the staining solution and wash the cells twice with pre-warmed imaging medium.
-
Image: Acquire images using a fluorescence microscope with the appropriate settings for this compound.
-
Analyze: Determine the lowest concentration that provides a clear signal with low background.
Protocol 2: Assessing Cell Viability using a Live/Dead Assay
This protocol utilizes a two-color fluorescence assay for determining cell viability.
-
Reagent Preparation: Prepare a working solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in a buffered saline solution.
-
Cell Staining: After treating the cells with this compound as described in your experimental protocol, wash the cells once with the buffered saline solution.
-
Incubation: Add the Live/Dead assay working solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantification: Count the number of green (live) and red (dead) cells in multiple fields of view to determine the percentage of viable cells.
Visualizations
Caption: Experimental workflow for staining cells with this compound.
Caption: Troubleshooting flowchart for cytotoxicity issues.
Caption: Potential pathway of this compound-induced cytotoxicity.
References
Correcting for Spectral Overlap in Ratiometric Imaging: A Technical Guide
Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to spectral overlap in ratiometric imaging.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap in ratiometric imaging and why is it a problem?
A1: Spectral overlap, also known as spectral bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection range of another.[1] In ratiometric imaging, where the ratio of fluorescence intensities from two different fluorophores (or two different states of the same fluorophore) is measured, spectral overlap can lead to inaccurate ratio calculations.[2] This is because the signal detected in one channel is not solely from the intended fluorophore but is contaminated by the signal from the other.[3] This can result in misinterpretation of the underlying biological process being studied.[4]
Q2: How can I determine if my ratiometric imaging experiment is affected by spectral overlap?
A2: A simple way to check for spectral overlap is to prepare control samples, each labeled with only one of the fluorophores used in your ratiometric pair.[5] Image these single-labeled samples using the same settings as your dual-labeled experiment. If you detect a signal in the channel that is not supposed to be capturing the emission of that specific fluorophore, you have spectral overlap. For example, if you have a sample labeled only with a donor fluorophore and you detect a signal in the acceptor channel, that is donor bleed-through.
Q3: What are the main methods to correct for spectral overlap?
A3: There are several methods to correct for spectral overlap, ranging from simple subtractions to more complex computational approaches. The most common methods include:
-
Spectral Bleed-Through (SBT) Correction: This involves experimentally determining the percentage of signal from each fluorophore that bleeds into the other's channel and then subtracting this contribution from the raw data.
-
Linear Unmixing: This is a computational technique that separates the mixed signals from multiple fluorophores in each pixel based on their unique emission spectra. This method requires obtaining reference spectra for each fluorophore.
-
Spectral Imaging (Lambda Stacks): This technique involves acquiring a series of images at multiple, narrow emission wavelengths to generate a complete emission spectrum for each pixel. This spectral data can then be used for highly accurate linear unmixing.
Troubleshooting Guides
Problem 1: My calculated ratios are inconsistent and vary significantly across different regions of the cell that should be similar.
Possible Cause: Uncorrected spectral bleed-through is a likely culprit. The amount of bleed-through can vary with the expression levels of the fluorophores, leading to inconsistent ratios.
Solution:
-
Quantify the Bleed-Through: Prepare single-labeled control samples for your donor and acceptor fluorophores.
-
Image Controls: Acquire images of the control samples using the identical settings (laser power, gain, filters) as your ratiometric experiment.
-
Calculate Correction Factors: For the donor-only sample, measure the ratio of the signal in the acceptor channel to the signal in the donor channel. This is your donor bleed-through factor. Do the same for the acceptor-only sample to determine the acceptor bleed-through factor (direct excitation of the acceptor by the donor excitation wavelength).
-
Apply Correction: Use these correction factors to subtract the bleed-through contribution from your experimental images. The corrected FRET (Förster Resonance Energy Transfer) signal, for instance, can be calculated using specific formulas that account for this crosstalk.
Problem 2: I am using a novel pair of fluorophores and I am unsure how to obtain their reference spectra for linear unmixing.
Solution:
-
Image Single-Labeled Samples: Prepare samples expressing each of your novel fluorophores individually.
-
Acquire Lambda Stacks: Use a spectral confocal microscope to acquire a lambda stack (a series of images at contiguous, narrow emission wavelength bands) for each single-labeled sample.
-
Extract Reference Spectra: Your microscope's software should have a tool to generate an average emission spectrum from a region of interest in the lambda stack. Select a bright, representative area of your single-labeled cells to generate the reference spectrum for each fluorophore.
-
Include Autofluorescence Spectrum: It is also good practice to acquire a lambda stack of unstained cells to generate a reference spectrum for autofluorescence, which can also be treated as a separate "fluorophore" in the unmixing algorithm.
Experimental Protocols
Protocol 1: Spectral Bleed-Through Correction
This protocol outlines the steps to measure and correct for donor and acceptor spectral bleed-through.
-
Sample Preparation:
-
Prepare three sets of samples:
-
Cells expressing only the donor fluorophore.
-
Cells expressing only the acceptor fluorophore.
-
Cells expressing both the donor and acceptor fluorophores (your experimental sample).
-
-
-
Image Acquisition:
-
Using a confocal or widefield microscope, acquire images of all three samples.
-
Crucially, use the exact same acquisition settings (e.g., laser power, detector gain, pinhole size, filter set) for all samples.
-
For each sample, acquire an image in the donor channel and the acceptor channel.
-
-
Calculation of Bleed-Through Coefficients:
-
Donor Bleed-Through (DBT): From the donor-only sample, calculate the ratio of the background-subtracted mean intensity in the acceptor channel to the background-subtracted mean intensity in the donor channel.
-
DBT = I_acceptor(donor-only) / I_donor(donor-only)
-
-
Acceptor Bleed-Through (ABT): From the acceptor-only sample, calculate the ratio of the background-subtracted mean intensity in the donor channel to the background-subtracted mean intensity in the acceptor channel.
-
ABT = I_donor(acceptor-only) / I_acceptor(acceptor-only)
-
-
-
Correction of Experimental Image:
-
The corrected fluorescence intensities can be calculated on a pixel-by-pixel basis using the determined bleed-through coefficients. The specific equations can vary depending on the software and the exact ratiometric measurement being performed (e.g., FRET). A common simplified correction for the FRET channel is:
-
Corrected FRET = I_FRET(raw) - (DBT * I_donor) - (ABT * I_acceptor)
-
Where I_FRET(raw) is the intensity in the acceptor channel upon donor excitation. More complex and accurate formulas are often used in dedicated FRET analysis software.
-
-
Quantitative Data
The following table provides hypothetical, yet realistic, bleed-through percentages for common fluorescent protein pairs used in ratiometric imaging. These values are highly dependent on the specific microscope filters and settings.
| Donor | Acceptor | Donor Bleed-Through into Acceptor Channel (%) | Acceptor Direct Excitation into Acceptor Channel (%) |
| mCerulean | mVenus | 15-30% | 5-15% |
| EGFP | EYFP | 25-45% | 10-25% |
| Cy3 | Cy5 | 5-10% | <5% |
Note: These values are illustrative. It is essential to determine the bleed-through coefficients for your specific experimental setup.
Visualizations
Caption: The emission of the donor can bleed into the acceptor detection channel and vice-versa.
Caption: Steps for experimentally determining and correcting for spectral bleed-through.
Caption: Linear unmixing computationally separates signals based on reference spectra.
References
Technical Support Center: Optimizing Laser Power for Real Thiol Excitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser power for experiments utilizing the Real Thiol fluorescent probe. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during the quantitative, real-time monitoring of glutathione (GSH) dynamics in living cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a reversible, reaction-based fluorescent probe designed for the quantitative, real-time monitoring of glutathione (GSH) dynamics within living cells.[1][2] It operates on a ratiometric basis, meaning the ratio of fluorescence intensities at two different wavelengths changes in response to GSH concentration.[1][2] This ratiometric nature allows for a more robust and quantitative measurement, minimizing the impact of variations in probe concentration, cell thickness, or excitation intensity.
The key spectral properties of this compound are summarized below:
| State | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| This compound (Free Probe) | 405 nm | 487 nm |
| This compound-GSH Adduct | 488 nm | 562 nm |
| Table 1: Spectral properties of the this compound fluorescent probe.[1] |
Q2: Why is optimizing laser power crucial for this compound experiments?
Optimizing laser power is critical for several reasons:
-
Maximizing Signal-to-Noise Ratio (SNR): The primary goal is to achieve a strong fluorescence signal that is clearly distinguishable from background noise. Proper laser power helps excite the probe effectively, leading to a robust signal.
-
Minimizing Photobleaching: Excessive laser power can lead to photobleaching, the irreversible photochemical destruction of the fluorophore. This permanently diminishes the fluorescent signal, complicating quantitative analysis, especially in time-lapse experiments.
-
Preventing Phototoxicity: High-intensity laser illumination can induce cellular stress and damage (phototoxicity), altering the physiological processes being observed and potentially leading to experimental artifacts.
-
Avoiding Fluorophore Saturation: At very high excitation intensities, a significant portion of fluorophore molecules can be in an excited state, leading to a non-linear relationship between excitation power and fluorescence emission. This saturation can compromise the quantitative accuracy of ratiometric measurements.
Q3: How does this compound's ratiometric nature affect laser power settings?
For ratiometric probes like this compound, it is essential to balance the excitation of both the free and GSH-bound forms. You will be alternating between two excitation lasers (e.g., a 405 nm laser and a 488 nm laser). The goal is to set the power for each laser to obtain a good signal for both emission channels (487 nm and 562 nm) without causing significant photobleaching or phototoxicity. The final measurement relies on the ratio of these two signals, which helps to normalize for variables that can affect absolute intensity.
Q4: What are the initial laser power settings I should start with?
There is no single universal laser power setting, as the optimal power depends on your specific microscope setup, objective lens, sample type, and probe concentration. A good starting point is to use the lowest laser power that provides a detectable signal above the background noise. A common approach is to start with a low power setting (e.g., 1-5% of maximum laser power) and gradually increase it until a satisfactory signal-to-noise ratio is achieved. The key is to use just enough power to get a clear image and no more.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Insufficient Laser Power: The excitation intensity is too low to generate a detectable signal. | Gradually increase the laser power. Ensure the correct laser lines (405 nm and 488 nm) are selected and active. |
| Incorrect Filter Sets: The emission filters do not match the emission peaks of this compound (487 nm and 562 nm). | Verify that your microscope's filter cubes are appropriate for the spectral profile of this compound. Use bandpass filters to specifically collect the desired emission wavelengths. | |
| Low Probe Concentration: The concentration of this compound in the cells is insufficient. | Perform a titration to determine the optimal probe concentration for your cell type. | |
| High Background Noise | Autofluorescence: Cells and culture media can have endogenous fluorescence. | Use phenol red-free media during imaging. Acquire an image of unstained cells under the same imaging conditions to establish a baseline for autofluorescence. |
| Nonspecific Probe Binding: The probe may be binding to cellular components other than GSH. | Increase the number and stringency of wash steps after probe incubation to remove unbound probe. | |
| Excessive Laser Power: High laser power can increase background noise from scattered light and autofluorescence. | Reduce the laser power. A better signal-to-noise ratio is often achieved by optimizing other parameters like detector gain or exposure time, rather than simply increasing laser power. | |
| Rapid Signal Fading (Photobleaching) | Laser Power is Too High: The high-intensity light is rapidly destroying the fluorophore. | Reduce the laser power to the minimum level required for a good signal. Minimize the duration of light exposure by using shorter exposure times or time-lapse intervals. Use an anti-fade mounting medium if imaging fixed cells. |
| Sample is Repeatedly Imaged: Continuous or frequent imaging of the same area accelerates photobleaching. | When setting up the experiment, use a neighboring area to focus and find your region of interest, then move to the desired area for final image acquisition. | |
| Inconsistent Ratiometric Values | Differential Photobleaching: One form of the probe (e.g., the 488 nm-excited form) is bleaching faster than the other. | Balance the laser powers for the 405 nm and 488 nm lines. It may be necessary to use a lower power for the laser line that is causing more rapid bleaching. Create a photobleaching curve to normalize for fluorescence loss if necessary. |
| Signal Saturation: The detector is saturated in one or both channels due to excessive laser power or high detector gain. | Reduce the laser power and/or the detector gain. Use the microscope's histogram or look-up table (LUT) to ensure that the brightest pixels are not saturated (i.e., have reached the maximum possible intensity value). | |
| Table 2: Troubleshooting common issues in this compound experiments. |
Experimental Protocols
Protocol 1: General Workflow for Live-Cell Imaging with this compound
This protocol provides a general guideline for staining live cells with this compound and preparing for imaging.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound by dissolving it in DMSO to a concentration of 10 mM. Before use, dilute the stock solution to the desired final concentration (typically in the low micromolar range) in a suitable buffer, such as PBS or phenol red-free medium.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells gently with warm PBS.
-
Add the diluted this compound solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing solution.
-
Wash the cells gently two to three times with warm PBS or imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, warm imaging buffer (e.g., phenol red-free medium) to the cells.
-
Proceed immediately to the microscope for imaging.
-
Protocol 2: Optimizing Laser Power for Ratiometric Imaging
-
Set up Microscope: Turn on the microscope and lasers, allowing them to warm up for stable output. Select the appropriate objective and filter sets for this compound.
-
Locate Cells: Using transmitted light (e.g., DIC or phase contrast), locate the cells of interest to minimize light exposure.
-
Set up Channel 1 (this compound - Free):
-
Activate the 405 nm laser at a very low power setting (e.g., 1%).
-
Set the detector for the corresponding emission channel (e.g., centered around 487 nm).
-
In live view, gradually increase the 405 nm laser power until a clear but not overly bright signal is visible. Avoid any saturation of the detector.
-
-
Set up Channel 2 (this compound-GSH Adduct):
-
Deactivate the 405 nm laser and activate the 488 nm laser at a low power setting (e.g., 1%).
-
Set the detector for the corresponding emission channel (e.g., centered around 562 nm).
-
Gradually increase the 488 nm laser power until a clear signal is achieved, again avoiding saturation.
-
-
Balance and Refine:
-
Set up the microscope software for sequential acquisition of the two channels to prevent bleed-through.
-
Acquire a test ratiometric image.
-
Review the signal intensity in both channels. Adjust the laser power for each channel to ensure you have a good dynamic range and a strong signal above background in both. The goal is to have comparable signal levels, if possible, without oversaturating either channel.
-
-
Time-Lapse Test: If performing a time-lapse experiment, acquire images of a single field of view for a short period (e.g., 5-10 minutes at your intended acquisition frequency) to check for photobleaching. If the signal in either channel diminishes significantly, reduce the corresponding laser power.
Visual Guides
References
Technical Support Center: Cell Fixation After Thiol Staining
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for cell fixation following staining with thiol-reactive probes.
Frequently Asked Questions (FAQs)
Q1: Which fixative is recommended after staining with a thiol-reactive dye?
A1: For most applications, cross-linking fixatives are recommended over solvent-based fixatives. 4% methanol-free formaldehyde (paraformaldehyde) in a physiological buffer like PBS is the most common choice.[1][2][3] It generally preserves cell morphology well and is compatible with many fluorescent dyes. However, the optimal fixative can depend on the specific thiol-reactive dye and the downstream application.
Q2: Will fixation affect the fluorescent signal of my thiol-reactive probe?
A2: Fixation can potentially weaken or even eliminate the fluorescent signal of some dyes.[4][5] Aldehyde fixatives like formaldehyde can also increase cellular autofluorescence. Some dyes are specifically designed to be "fixable," meaning they covalently bind to cellular components and are retained after fixation. It is crucial to check the specifications of your thiol-reactive probe for compatibility with fixation.
Q3: Can I permeabilize my cells after fixation for subsequent immunofluorescence?
A3: Yes, post-fixation permeabilization is a standard step for intracellular antibody staining. After fixing with formaldehyde, you can use detergents like Triton X-100 or saponin to permeabilize the cell membranes. Be aware that organic solvents like methanol, when used for permeabilization, can extract some lipids and may affect certain epitopes.
Q4: How long can I store my fixed cells?
A4: Fixed and unstained cells can often be stored for extended periods, from months to years, if kept in a suitable buffer (e.g., 1% PFA in phosphate buffer) at 4°C. For fluorescently labeled cells, it is best to image them as soon as possible, although they can be stored for a few days at 4°C, protected from light. For long-term storage, using a mounting medium with an anti-fade agent is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Weak or No Fluorescent Signal After Fixation | The fluorescent dye is not compatible with the chosen fixative. | Check the dye's specifications for fixative compatibility. Consider using a fixable version of the dye if available. |
| The fixation process quenched the fluorescence. | Reduce the fixation time or the concentration of the fixative. Ensure the fixation is performed at the recommended temperature (room temperature or 37°C). | |
| The thiol-reactive dye has diffused out of the cell. | Ensure the staining protocol allows for covalent binding of the dye before fixation. Some dyes require specific reaction times to form a stable bond. | |
| High Background or Autofluorescence | The fixative, particularly glutaraldehyde, is causing autofluorescence. | Use formaldehyde instead of glutaraldehyde, as it generally causes less autofluorescence. You can also treat the cells with a quenching agent like sodium borohydride or glycine after fixation. |
| Insufficient washing after staining or fixation. | Increase the number and duration of washing steps with PBS after both the staining and fixation procedures. | |
| Altered Cell Morphology | The use of solvent-based fixatives like methanol or acetone. | Switch to a cross-linking fixative like formaldehyde, which better preserves cellular structure. |
| The fixation time was too long or too short. | Optimize the fixation time for your specific cell type. A typical starting point is 10-15 minutes at room temperature. | |
| Cells were allowed to dry out during the procedure. | Keep the cells covered in buffer at all times during the staining and fixation process. |
Comparison of Common Fixation Methods
The following table summarizes the general effects of different fixatives on fluorescent signals and cell morphology. Note that the specific outcome can vary depending on the cell type and the fluorescent probe used.
| Fixative | Mechanism | Pros | Cons |
| Formaldehyde (4%) | Cross-links proteins by reacting with amine groups. | Good preservation of cell morphology. Compatible with many fluorescent dyes and subsequent immunofluorescence. | Can increase autofluorescence. May mask some antigens, requiring antigen retrieval steps. |
| Glutaraldehyde (0.1-1%) | A stronger cross-linking agent than formaldehyde. | Excellent preservation of ultrastructure. | Significantly increases autofluorescence. Can heavily mask antigens. |
| Methanol (ice-cold) | Dehydrates and precipitates proteins. | Permeabilizes cells simultaneously. May be better for some antibody staining. | Poor preservation of morphology compared to cross-linkers. Can cause cell shrinkage. May extract soluble proteins and lipids. Can lead to loss of fluorescent signal for some dyes. |
| Acetone (ice-cold) | Similar to methanol, precipitates proteins. | Rapid fixation and permeabilization. | Can cause significant distortion of cell morphology. May extract lipids and some proteins. |
Experimental Protocols
Recommended Protocol: Formaldehyde Fixation after Thiol Staining
This protocol provides a general guideline. Optimization may be required for your specific cell type and thiol-reactive probe.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Thiol-reactive dye working solution
-
4% Methanol-Free Formaldehyde in PBS (prepare fresh or use commercially available ampules)
-
Washing Buffer (e.g., PBS)
Procedure:
-
Cell Preparation: Culture cells on a suitable substrate (e.g., coverslips, chamber slides).
-
Thiol Staining:
-
Remove the culture medium and wash the cells once with pre-warmed PBS or a suitable buffer.
-
Incubate the cells with the thiol-reactive dye working solution for the time and temperature recommended by the manufacturer.
-
Remove the staining solution and wash the cells two to three times with the washing buffer to remove excess dye.
-
-
Fixation:
-
Immediately add 4% methanol-free formaldehyde solution to the cells, ensuring they are fully covered.
-
Incubate for 10-15 minutes at room temperature.
-
Remove the formaldehyde solution.
-
-
Washing:
-
Wash the cells three times with PBS, for 5 minutes each wash, to remove the fixative.
-
-
Downstream Processing: The fixed cells are now ready for imaging or can be further processed for permeabilization and immunofluorescence. If not proceeding immediately, store the cells in PBS at 4°C, protected from light.
Visualizations
Caption: Experimental workflow for thiol staining followed by fixation.
Caption: Decision tree for selecting a fixation method.
References
Impact of serum components on Real Thiol measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when measuring thiols in serum samples.
Frequently Asked Questions (FAQs)
Q1: What are the main components in serum that can interfere with Real Thiol measurements?
A1: Several components in serum can interfere with accurate thiol measurements. The most significant include:
-
Human Serum Albumin (HSA): As the most abundant protein in plasma, HSA contains a reactive thiol group (Cysteine-34) that accounts for a large portion of the total thiol content in serum.[1][2] Its high concentration can mask the signal from low-molecular-weight thiols.
-
Hemolysis: The rupture of red blood cells (erythrocytes) during sample collection or processing releases intracellular components, including high concentrations of glutathione and hemoglobin, into the serum.[3][4] This leads to artificially elevated thiol readings.[4]
-
Thiol-Disulfide Exchange: Thiols in the sample can react with disulfide compounds, leading to an altered equilibrium and an inaccurate measurement of the free thiol concentration at the time of collection.
-
Other Endogenous Molecules: Serum contains various small molecules, such as other proteins, lipids, and metabolites, that can react with the assay reagents, causing background noise or direct interference.
Q2: How does hemolysis affect this compound measurements and how can I prevent it?
A2: Hemolysis, the lysis of red blood cells, significantly impacts thiol measurements by releasing intracellular contents into the plasma or serum. Red blood cells contain a much higher concentration of thiols, particularly glutathione, than plasma. Even a small degree of hemolysis can therefore lead to a substantial overestimation of the true plasma/serum thiol concentration. The released hemoglobin can also interfere with colorimetric and fluorometric assays.
To prevent hemolysis:
-
Use proper phlebotomy techniques, such as using an appropriate needle gauge and avoiding excessive vacuum.
-
Gently mix blood samples with anticoagulants; do not shake vigorously.
-
Process blood samples promptly after collection. Delays can lead to cell lysis.
-
When centrifuging, use appropriate speeds and temperatures to separate plasma or serum without damaging the cells.
-
Visually inspect the plasma or serum after centrifugation. A pink or red tinge indicates hemolysis, and the sample should be discarded.
Q3: What is the purpose of using reducing agents like DTT or TCEP in thiol assays?
A3: In biological samples, thiols can exist in a free, reduced form (-SH) or an oxidized, disulfide form (-S-S-). Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to break the disulfide bonds, converting oxidized thiols back to their reduced form. This allows for the measurement of the total thiol concentration (both initially free and those liberated from disulfide bonds). TCEP is often preferred as it does not contain a thiol group itself and is more stable over a wider pH range, reducing its potential to interfere with certain thiol-reactive probes.
Q4: Why is it important to alkylate thiols in some experimental protocols?
A4: Alkylation is the process of adding an alkyl group to the thiol, effectively "capping" it and preventing it from reacting further. Reagents like iodoacetate and N-ethylmaleimide (NEM) are commonly used for this purpose. Alkylation is crucial for several reasons:
-
Preventing Oxidation: It stabilizes the thiol groups, preventing them from oxidizing during sample preparation and analysis.
-
Stopping Thiol-Disulfide Exchange: By blocking the free thiols, alkylation prevents them from participating in exchange reactions with disulfide bonds in the sample.
-
Differential Measurement: It allows for the differentiation between the initially free thiols and the total thiol pool. One can first measure the free thiols, then alkylate them, reduce the remaining disulfides, and then measure the newly exposed thiols.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Thiol Concentrations
| Possible Cause | Troubleshooting Steps |
| Sample Hemolysis | Visual Inspection: Check the serum/plasma for a pink or red color. If present, discard the sample and collect a new one using careful phlebotomy techniques. Protocol Review: Ensure that blood collection and processing steps minimize mechanical stress on red blood cells. |
| Contamination with Reducing Agents | Blank Measurement: Run a blank sample containing only the buffer and assay reagents to check for background signal. Reagent Check: If using reducing agents like DTT or TCEP to measure total thiols, ensure they are not being mistakenly measured as sample thiols. Use a control sample without the reducing agent to measure the baseline. |
| Improper Sample Handling | Standardized Protocol: Adhere to a strict, standardized protocol for sample collection, processing, and storage to minimize pre-analytical variability. |
Issue 2: Lower-Than-Expected Thiol Concentrations
| Possible Cause | Troubleshooting Steps |
| Thiol Oxidation | Prompt Processing: Process samples as quickly as possible after collection to minimize air exposure. Use of Alkylating Agents: Immediately after collection, treat the sample with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetate to stabilize the free thiols and prevent their oxidation. |
| Thiol-Reactive Compounds in Sample | Sample Cleanup: Use protein precipitation with trichloroacetic acid (TCA) or acetone to remove interfering substances. Solid-phase extraction (SPE) can also be employed for sample cleanup. |
| Incorrect pH of Assay Buffer | pH Verification: Check the pH of your assay buffer. The reactivity of many thiol-detection reagents is pH-dependent. For example, Ellman's reagent (DTNB) is more sensitive at a slightly alkaline pH. |
Data Presentation
Table 1: Impact of Hemolysis on Measured Thiol Concentrations (Illustrative Data)
| Sample ID | Visual Appearance | Hemoglobin Level (g/L) | Measured Thiol Concentration (µM) |
| Control | Clear, straw-colored | < 0.1 | 450 |
| Hemolyzed 1 | Faintly pink | 0.5 | 650 |
| Hemolyzed 2 | Red | > 1.0 | 900 |
| This table illustrates the trend of increasing measured thiol concentration with the degree of hemolysis. |
Table 2: Comparison of Reducing Agents for Total Thiol Measurement
| Reducing Agent | Advantages | Disadvantages | Typical Concentration |
| DTT | Effective at reducing disulfides. | Can interfere with some thiol-reactive probes; less stable at neutral to alkaline pH. | 1-5 mM |
| TCEP | Does not contain a thiol group, reducing interference with some probes; stable over a wider pH range. | Can still react with some thiol-reactive probes under certain conditions. | 1-5 mM |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetone for Sample Cleanup
This protocol is designed to remove interfering proteins, such as albumin, from serum samples prior to thiol measurement.
-
Sample Preparation: Place 100 µL of serum into a microcentrifuge tube.
-
Precipitation: Add 400 µL of ice-cold acetone to the serum sample.
-
Incubation: Vortex the mixture briefly and incubate at -20°C for 60 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the low-molecular-weight thiols, for analysis.
Protocol 2: Measurement of Total Thiols using TCEP
This protocol describes the steps to measure the total thiol concentration in a serum sample.
-
Sample Preparation: Prepare the serum sample, potentially after a cleanup step like protein precipitation.
-
Reduction: To a 50 µL aliquot of the sample, add 5 µL of a 10 mM TCEP solution (for a final concentration of approximately 1 mM). Mix gently and incubate at room temperature for 30 minutes to reduce the disulfide bonds.
-
Thiol Detection: Proceed with your chosen thiol detection assay (e.g., using Ellman's reagent or a fluorescent probe) according to the manufacturer's instructions.
-
Calculation: Compare the signal from the TCEP-treated sample to a standard curve to determine the total thiol concentration. Remember to also run a sample without TCEP to measure the free thiol concentration.
Visualizations
Caption: Experimental workflow for thiol measurement in serum.
Caption: Logical relationships of serum interferences.
Caption: Sample preparation and measurement workflow.
References
- 1. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Thiol Group Reactivity and the Antioxidant Property of Human Serum Albumin Are Controlled by the Joint Action of Fatty Acids and Glucose Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the Poise of Thiol/Disulfide Couples in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
Confirming Glutathione Specificity: A Comparative Guide for the RealThiol Probe
For researchers in cellular biology and drug development, the accurate measurement of glutathione (GSH) is critical to understanding cellular redox homeostasis and response to stimuli. The market offers a variety of fluorescent probes for this purpose, each with distinct characteristics. This guide provides an objective comparison of the RealThiol probe with established alternatives, focusing on methods to confirm its specificity for glutathione, supported by experimental data and detailed protocols.
Performance Comparison of Glutathione Probes
The selection of a suitable fluorescent probe for glutathione detection hinges on its specificity, sensitivity, and performance within a cellular context. Below is a comparative summary of RealThiol and two common alternatives: Monochlorobimane (MCB) and ThiolTracker™ Violet.
| Feature | RealThiol Probe | Monochlorobimane (MCB) | ThiolTracker™ Violet |
| Reaction Mechanism | Reversible reaction with GSH, enabling real-time monitoring of GSH dynamics.[1][2] | Forms a fluorescent adduct with GSH in a reaction catalyzed by glutathione S-transferase (GST).[3] | Reacts with the thiol group of various molecules, including GSH, through a Michael addition reaction. |
| Specificity | Preferentially reacts with GSH at physiological concentrations due to the high abundance of GSH and a millimolar dissociation constant (Kd) of 3.7 mM.[1] It has similar chemical reactivity with cysteine but shows a selective response to GSH in the cellular environment.[1] Gel permeation chromatography analysis indicates that 90% of RealThiol reacts with GSH, while 10% reacts with thiolated proteins. | Considered relatively specific for GSH in cells because its reaction is dependent on the enzyme glutathione S-transferase (GST). | A general thiol-reactive probe, not specific for GSH. It reacts with other biological thiols like cysteine and homocysteine. |
| Response Type | Ratiometric, with fluorescence maxima at 487 nm (unreacted) and 562 nm (GSH adduct), allowing for quantitative measurements that are less sensitive to probe concentration. | "Turn-on" fluorescence; the probe is weakly fluorescent until it reacts with GSH to form a highly fluorescent adduct. | "Turn-on" fluorescence; the probe is weakly fluorescent until it reacts with a thiol. |
| Cell Permeability | The acetoxymethyl (AM) ester form, RT-AM, is used to enhance cell permeability. | Cell-permeable. | Cell-permeable. |
| Kinetics | The reaction with GSH is rapid, enabling the monitoring of real-time dynamics. | The reaction rate is dependent on the activity of cellular GST. | Rapid reaction with thiols. |
Experimental Protocols for Specificity Confirmation
To rigorously validate the specificity of the RealThiol probe for glutathione, a series of in vitro and cell-based experiments should be performed.
In Vitro Selectivity Assay
This assay directly compares the probe's reactivity towards glutathione versus other biologically relevant thiols and reactive oxygen species (ROS).
Materials:
-
RealThiol Probe stock solution (e.g., 1 mM in DMSO)
-
Glutathione (GSH) stock solution (e.g., 100 mM in PBS)
-
Cysteine (Cys) stock solution (e.g., 10 mM in PBS)
-
Homocysteine (Hcy) stock solution (e.g., 10 mM in PBS)
-
Hydrogen peroxide (H₂O₂) stock solution (e.g., 10 mM in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the RealThiol Probe (e.g., 10 µM) in PBS.
-
Prepare serial dilutions of GSH, Cys, Hcy, and H₂O₂ in PBS to cover a range of physiologically relevant concentrations.
-
In the 96-well plate, add 50 µL of the 10 µM RealThiol Probe solution to each well.
-
Add 50 µL of the different concentrations of GSH, Cys, Hcy, and H₂O₂ to respective wells. Include a control well with 50 µL of PBS.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using the plate reader. For RealThiol, which is a ratiometric probe, measure the intensity at two emission wavelengths (e.g., 487 nm and 562 nm) with their respective excitation wavelengths (e.g., 405 nm and 488 nm).
-
Calculate the fluorescence ratio (e.g., F562/F487) for each condition.
-
Plot the fluorescence ratio as a function of the analyte concentration to compare the reactivity of the probe towards each molecule.
Cellular Specificity Validation
This set of experiments confirms the probe's specificity within the complex environment of a living cell.
1. Glutathione Depletion using Buthionine Sulfoximine (BSO):
BSO is an inhibitor of γ-glutamylcysteine synthetase, a key enzyme in glutathione synthesis, leading to the depletion of cellular GSH.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Buthionine sulfoximine (BSO) stock solution (e.g., 100 mM in sterile water)
-
RealThiol Probe (AM ester form for cell loading)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy or T-25 flask for flow cytometry) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BSO (e.g., 0-500 µM) for 24-72 hours to achieve different levels of GSH depletion.
-
Remove the BSO-containing medium and wash the cells with PBS.
-
Load the cells with the RealThiol Probe according to the manufacturer's protocol (e.g., 1 µM RT-AM for 10-15 minutes).
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry, measuring the ratiometric fluorescence signal.
-
A significant decrease in the fluorescence ratio in BSO-treated cells compared to untreated cells indicates that the probe is responsive to changes in cellular GSH levels.
2. Thiol Blocking using N-ethylmaleimide (NEM):
NEM is a thiol-reactive compound that will bind to and block all free thiols in the cell, including GSH.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
N-ethylmaleimide (NEM) stock solution (e.g., 100 mM in DMSO)
-
RealThiol Probe (AM ester form)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed and culture cells as described above.
-
Pre-treat the cells with NEM (e.g., 1-5 mM) for 15-30 minutes. This will block the majority of intracellular thiols.
-
Wash the cells thoroughly with PBS to remove any remaining NEM.
-
Load the cells with the RealThiol Probe as described previously.
-
Wash the cells and acquire fluorescence images or perform flow cytometry analysis.
-
A substantial reduction in the fluorescence signal in NEM-pre-treated cells compared to control cells confirms that the probe is reacting with cellular thiols.
Visualizing Experimental Logic and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the biological context of glutathione.
By following these experimental protocols and considering the comparative data, researchers can confidently validate the specificity of the RealThiol probe for glutathione in their specific experimental systems. This ensures the generation of reliable and accurate data for advancing our understanding of cellular redox biology and its role in health and disease.
References
- 1. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of glutathione with high throughput live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress of Glutathione (GSH) Specific Fluorescent Probes: Molecular Design, Photophysical Property, Recognition Mechanism and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Real Thiol vs. Monochlorobimane for Glutathione Detection
For researchers, scientists, and drug development professionals, the accurate measurement of glutathione (GSH), a key antioxidant, is crucial for understanding cellular health and disease. This guide provides a comprehensive comparison of two popular fluorescent probes for GSH detection: the newer, ratiometric probe Real Thiol, and the well-established monochlorobimane (MCB).
This comparison delves into the mechanisms of action, performance characteristics, and experimental protocols for both probes, supported by available data to guide researchers in selecting the optimal tool for their specific needs.
Performance Comparison at a Glance
A summary of the key performance characteristics of this compound and monochlorobimane is presented below, allowing for a quick and objective comparison.
| Feature | This compound | Monochlorobimane (MCB) |
| Detection Principle | Reversible reaction with GSH, leading to a ratiometric fluorescence shift.[1][2] | Forms a fluorescent adduct with GSH in a reaction catalyzed by glutathione S-transferase (GST).[3][4] |
| Reversibility | Reversible, allowing for real-time monitoring of GSH dynamics.[1] | Irreversible reaction. |
| Ratiometric Measurement | Yes, the ratio of fluorescence intensities at two wavelengths is used, minimizing artifacts from probe concentration, photobleaching, and cell path length. | No, detection is based on the increase in fluorescence intensity at a single wavelength. |
| Excitation Wavelengths | 405 nm (unbound) and 488 nm (GSH-adduct). | ~380 nm. |
| Emission Wavelengths | 487 nm (unbound) and 562 nm (GSH-adduct). | ~470 nm. |
| Dynamic Range | Wide dynamic range, suitable for monitoring GSH level changes between 1 to 10 mM. | Dependent on GST activity and probe concentration. |
| Specificity | High selectivity for GSH over other biologically relevant thiols and reactive oxygen/nitrogen species at their physiological concentrations. However, some studies suggest potential reactivity with cysteine. Gel permeation chromatography indicates that approximately 90% of this compound reacts with GSH in cell lysates, with the remainder reacting with thiolated proteins. | Relatively specific for GSH due to the requirement of GST catalysis. |
| Cell Permeability | The acetoxymethyl (AM) ester form, RT-AM, is used to enhance cell permeability. | Cell-permeable. |
| Photostability | Improved photostability compared to some other probes. | Subject to photobleaching. |
| Kinetics | The dissociation constant (Kd) for the reaction with GSH is 3.7 mM. | The reaction rate is dependent on the concentration of both GSH and active GST. |
Mechanism of Action and Experimental Workflow
The fundamental difference between this compound and monochlorobimane lies in their mechanism of interaction with GSH, which in turn dictates their experimental application and data interpretation.
This compound: A Reversible, Ratiometric Approach
This compound operates on a reversible reaction with GSH, allowing for the dynamic monitoring of intracellular GSH concentrations. This ratiometric probe exhibits distinct fluorescence profiles in its free and GSH-bound states, enabling quantitative measurements based on the ratio of emission intensities.
Monochlorobimane: A GST-Dependent Endpoint Assay
Monochlorobimane is a cell-permeable dye that becomes fluorescent upon conjugation with GSH. This reaction is catalyzed by the enzyme glutathione S-transferase (GST), making it a relatively specific indicator of GSH levels.
Detailed Experimental Protocols
This compound Protocol for Intracellular GSH Detection
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of RT-AM (the cell-permeable form of this compound) in anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, prepare a 1 µM working solution of RT-AM in serum-free cell culture medium.
-
-
Cell Staining:
-
Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dishes for microscopy or 96-well plates for plate reader analysis).
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the 1 µM RT-AM working solution to the cells and incubate for 10-15 minutes at 37°C in a CO2 incubator.
-
-
Imaging and Analysis:
-
Confocal Microscopy: Acquire images using two channels:
-
Channel 1 (unbound this compound): Excitation at 405 nm, Emission at 418–495 nm.
-
Channel 2 (GSH-bound this compound): Excitation at 488 nm, Emission at 499–615 nm.
-
-
Flow Cytometry: Measure fluorescence in the Pacific Blue (or equivalent) channel for the 405 nm excitation and the PE (or equivalent) channel for the 488 nm excitation.
-
Data Analysis: Calculate the ratiometric value by dividing the fluorescence intensity of the GSH-bound form (channel 2) by that of the unbound form (channel 1). This ratio is proportional to the intracellular GSH concentration.
-
Monochlorobimane Protocol for Intracellular GSH Detection
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of monochlorobimane in DMSO. Store at -20°C, protected from light.
-
Dilute the stock solution in PBS or cell culture medium to a final working concentration of 1-10 µM immediately before use. The optimal concentration should be determined empirically for the specific cell type.
-
-
Cell Staining:
-
Culture cells to the desired confluency.
-
Remove the culture medium and add the MCB working solution to the cells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The incubation time may need optimization.
-
-
Fluorescence Measurement:
-
Fluorometric Plate Reader: Measure the fluorescence intensity with excitation at approximately 380 nm and emission at approximately 470 nm.
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope with a DAPI filter set or equivalent.
-
Flow Cytometry: Analyze the cells using a flow cytometer with UV excitation and a blue emission filter.
-
Signaling Pathway Context: The Role of Glutathione
Both this compound and monochlorobimane are tools to measure the levels of GSH, a critical component of the cell's antioxidant defense system. GSH plays a central role in neutralizing reactive oxygen species (ROS) and detoxifying electrophilic compounds.
Conclusion
The choice between this compound and monochlorobimane for GSH detection depends heavily on the specific experimental question.
-
This compound is the superior choice for quantitative, real-time imaging of GSH dynamics in living cells. Its ratiometric nature provides more robust and reliable data, correcting for many common sources of error in fluorescence measurements. The reversible binding allows for the observation of fluctuations in GSH levels in response to stimuli.
-
Monochlorobimane remains a valuable and cost-effective tool for endpoint measurements of relative GSH levels . Its reliance on GST activity makes it a good indicator of the cell's capacity to utilize GSH for detoxification. It is well-suited for high-throughput screening applications where a simple, intensity-based readout is sufficient.
For researchers in drug development and those studying redox biology, the ability of this compound to provide quantitative and dynamic information on intracellular GSH makes it a powerful tool for understanding the mechanisms of drug action and cellular responses to oxidative stress. Monochlorobimane, on the other hand, continues to be a workhorse for established assays and large-scale screens.
References
Validating True Thiol Signals: A Comparative Guide to N-Ethylmaleimide and its Alternatives
In the intricate world of cellular signaling and drug development, the accurate detection and validation of protein thiol modifications are paramount. Cysteine residues, with their reactive thiol (-SH) groups, are central to protein structure, function, and redox signaling. Distinguishing a true, biologically relevant thiol signal from experimental artifacts is a critical challenge for researchers. N-ethylmaleimide (NEM) has long been a staple reagent for this purpose, but a nuanced understanding of its performance compared to other thiol-blocking agents is essential for robust and reliable experimental design.
This guide provides an objective comparison of NEM with its common alternatives, iodoacetamide (IAM) and methyl methanethiosulfonate (MMTS), supported by experimental data and detailed protocols. We will delve into their mechanisms of action, reactivity, specificity, and the stability of the resulting modifications, offering researchers the insights needed to select the most appropriate tool for their specific application.
Mechanism of Action: Covalent Thiol Blockade
The primary strategy for validating a thiol signal is to block the reactive sulfhydryl group, preventing its participation in subsequent reactions. NEM, IAM, and MMTS all achieve this through covalent modification of cysteine residues, but their chemical mechanisms differ, influencing their reactivity and specificity.
-
N-ethylmaleimide (NEM): NEM is an alkylating agent that reacts with thiols via a Michael addition reaction.[1] The thiolate anion attacks the double bond of the maleimide ring, forming a stable and virtually irreversible thioether bond.[1][2] This reaction is most specific for sulfhydryls within a pH range of 6.5-7.5.[3]
-
Iodoacetamide (IAM): IAM is another alkylating agent that reacts with thiols through a nucleophilic substitution (SN2) reaction.[1] The thiolate anion attacks the carbon atom attached to the iodine, displacing the iodide ion and forming a stable thioether linkage. This reaction is generally slower than with NEM and is more efficient at a slightly alkaline pH (around 8.0), where the thiol group is more likely to be in its deprotonated, reactive thiolate form.
-
Methyl Methanethiosulfonate (MMTS): MMTS reacts with thiols via a thiol-disulfide exchange reaction. This results in the formation of a mixed disulfide (-S-S-CH₃) on the cysteine residue. While this effectively blocks the original thiol, the resulting disulfide bond can be less stable than the thioether bonds formed by NEM and IAM and may be prone to subsequent exchange reactions.
Comparative Performance of Thiol-Blocking Agents
The choice of a thiol-blocking agent should be guided by a clear understanding of their relative performance in key areas such as reaction kinetics, specificity, and the stability of the resulting adduct.
Table 1: Comparison of Key Characteristics of Thiol-Blocking Agents
| Feature | N-ethylmaleimide (NEM) | Iodoacetamide (IAM) | Methyl Methanethiosulfonate (MMTS) |
| Reaction Rate | Fast | Slower than NEM | Fastest |
| Optimal pH | 6.5 - 7.5 | ~ 8.0 | Not specified, but reactive at neutral pH |
| Specificity | High for thiols at optimal pH; can react with amines at pH > 7.5 | High for thiols | Less specific; can promote disulfide exchange |
| Adduct Stability | Stable thioether bond | Very stable thioether bond | Less stable mixed disulfide |
| Reversibility | Generally considered irreversible, but some studies suggest potential for reversibility under specific conditions | Irreversible | Reversible with reducing agents |
Quantitative Data on Reactivity and Adduct Stability
Recent studies have provided quantitative data on the reactivity of these agents, not only with thiols but also with oxidized forms of cysteine, such as sulfenic acid (-SOH). This is a critical consideration, as the goal is often to block free thiols without perturbing these redox-sensitive modifications.
One study investigating the reaction of these agents with a protein sulfenic acid (AhpC-SOH) provided the following kinetic profile: MMTS > NEM > IAM. This indicates that MMTS reacts the fastest with sulfenic acid, followed by NEM, and then IAM.
Table 2: Reactivity of Thiol-Blocking Agents with Protein Sulfenic Acid (AhpC-SOH)
| Reagent (2 mM) | Incubation Time | Yield of Adduct Formation (-SOH consumption) | Reference |
| Iodoacetamide (IAM) | 3 hours | Not specified, but lower than NEM and MMTS | |
| N-ethylmaleimide (NEM) | 3 hours | 89% | |
| Methyl Methanethiosulfonate (MMTS) | 3 hours | 100% |
Furthermore, the stability of the adducts formed with sulfenic acid towards reducing agents was investigated. The succinimide adducts from NEM were found to be more susceptible to reduction compared to the IAM adducts, while the MMTS adducts were the least stable.
Experimental Protocols
The following protocols provide a general framework for using NEM to block protein thiols and for comparing the effectiveness of different thiol-blocking agents.
Protocol 1: General Procedure for Blocking Protein Thiols with NEM
Materials:
-
Protein sample (1-10 mg/mL)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine-free buffer at pH 6.5-7.5.
-
N-ethylmaleimide (NEM)
-
Desalting column or dialysis cassette to remove excess NEM.
Procedure:
-
Equilibrate the NEM to room temperature before opening.
-
Dissolve the protein to be treated in the Reaction Buffer.
-
Prepare a 100-200 mM stock solution of NEM in ultrapure water immediately before use to prevent hydrolysis.
-
Add a minimum of a 10-fold molar excess of NEM to the sulfhydryl groups to be blocked. Alternatively, an equal mass of NEM can be added to the protein solution (e.g., 2 mg of NEM to 1 mL of a 2 mg/mL protein solution).
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature.
-
Remove excess, unreacted NEM using a desalting column or by dialysis against the Reaction Buffer.
Protocol 2: Comparing the Thiol-Blocking Efficiency of NEM, IAM, and MMTS using Mass Spectrometry
Materials:
-
Purified protein with a known number of cysteine residues
-
NEM, IAM, and MMTS
-
Reaction Buffer (e.g., 50 mM ammonium bicarbonate, pH 7.5)
-
Mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Prepare separate reaction mixtures of the protein (e.g., 30 µM) with each of the thiol-blocking agents (e.g., 2 mM NEM, 2 mM IAM, 2 mM MMTS) in the Reaction Buffer.
-
Incubate the reactions at room temperature for a set time course (e.g., 0, 15, 30, 60, 120, 180 minutes).
-
At each time point, quench the reaction (if necessary, though direct analysis is often possible).
-
Analyze the samples by mass spectrometry to determine the mass of the protein. An increase in mass corresponding to the addition of the blocking agent will indicate a successful reaction.
-
Quantify the extent of modification by comparing the peak intensities of the unmodified and modified protein species. This will allow for a direct comparison of the reaction kinetics and efficiency of each blocking agent.
Visualizing the Workflow and Concepts
Diagram 1: Thiol-Blocking Mechanism of NEM
Caption: Mechanism of irreversible thiol blocking by N-ethylmaleimide (NEM).
Diagram 2: Experimental Workflow for Validating a Thiol Signal
Caption: Workflow for validating a thiol-dependent signal using NEM.
Diagram 3: Logical Comparison of Thiol-Blocking Agents
Caption: Decision-making framework for selecting a thiol-blocking agent.
Conclusion: Making an Informed Choice
N-ethylmaleimide is a powerful and widely used tool for validating thiol signals due to its rapid reaction kinetics and high reactivity at physiological pH. However, researchers must be aware of its potential for off-target reactions at higher pH and its reactivity with sulfenic acids, which could complicate the interpretation of redox-focused studies.
For applications requiring the highest specificity, particularly when working at a slightly alkaline pH, iodoacetamide may be a more suitable choice, despite its slower reaction rate. Methyl methanethiosulfonate, while the most reactive, should be used with caution due to its lower specificity and the less stable nature of the resulting disulfide bond.
Ultimately, the selection of the optimal thiol-blocking agent depends on the specific experimental context, including the nature of the protein of interest, the pH of the system, and the downstream analytical methods. By carefully considering the comparative data and protocols presented in this guide, researchers can design more robust experiments and have greater confidence in the validity of their findings.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Accuracy of Real Thiol for Quantitative GSH Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glutathione (GSH), a tripeptide thiol, is the most abundant non-protein antioxidant in cells, playing a pivotal role in maintaining cellular redox homeostasis, detoxification, and signaling pathways. Accurate quantification of GSH is crucial for understanding its role in health and disease, and for the development of novel therapeutics. This guide provides a comprehensive comparison of Real Thiol, a fluorescent probe for real-time GSH measurement, with established alternative methods. We present a critical assessment of its accuracy, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of GSH Quantification Methods
The selection of a suitable GSH assay depends on various factors, including the required sensitivity, specificity, throughput, and whether measurements are needed in live cells or cell lysates. The following table summarizes the key performance characteristics of this compound and its main alternatives.
| Feature | This compound | DTNB (Ellman's) Assay | Monochlorobimane (MCB) Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Reversible Michael addition reaction causing a ratiometric fluorescent shift[1][2][3] | Enzymatic recycling reaction with DTNB, producing a colored product (TNB) measured spectrophotometrically[2][4] | GST-catalyzed reaction with the fluorogenic substrate MCB, forming a fluorescent adduct | Chromatographic separation of GSH from other cellular components followed by detection (UV, fluorescence, or electrochemical) |
| Measurement Type | Real-time, quantitative in live cells and cell lysates | Endpoint, quantitative in cell/tissue lysates | Endpoint, quantitative in live cells and cell lysates | Endpoint, quantitative in cell/tissue lysates |
| Linear Range | 1–10 mM | Typically in the low micromolar range (e.g., 0.1 - 2.5 µM) | Varies with assay conditions, generally in the micromolar range. | Wide linear range, e.g., 1–20 µg/mL (HPLC-UV) or 0.01–80 µmol/L (HPLC-ECD) |
| Limit of Detection (LOD) | Not explicitly stated, designed for high mM concentrations. | As low as 0.103 nM (microplate assay) | In the micromolar range. | High sensitivity, e.g., 15 fmol (HPLC-ECD) |
| Selectivity | Reacts with both GSH and Cysteine (Cys), questioning its specificity for GSH alone. Original reports claimed high selectivity over other thiols at physiological concentrations. | Reacts with all free thiols, not specific for GSH. | The reaction is catalyzed by Glutathione S-transferase (GST), providing higher selectivity for GSH over other thiols. | High selectivity due to chromatographic separation of GSH from other thiols and interfering compounds. |
| Advantages | - Real-time monitoring in living cells- Ratiometric measurement minimizes artifacts from probe concentration and photobleaching- Reversible reaction allows for tracking dynamic changes in GSH levels | - High sensitivity- Well-established and widely used method- Inexpensive | - High selectivity for GSH due to enzymatic catalysis- Can be used in live cells | - Gold standard for accuracy and specificity- Can simultaneously measure GSH and its oxidized form (GSSG)- High sensitivity and wide linear range |
| Disadvantages | - Disputed selectivity, potential for overestimation of GSH due to reaction with Cys- Lower sensitivity compared to other methods | - Measures total free thiols, not specific for GSH- Requires cell lysis- Potential for interference from other reducing substances | - Requires cell lysis for endpoint assays- Signal can be influenced by GST activity levels | - Requires specialized equipment- Lower throughput- More complex sample preparation |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the discussed GSH quantification methods.
This compound Assay Protocol (for Live Cells)
This protocol is based on the manufacturer's guidelines and published literature.
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish for microscopy) and culture under standard conditions.
-
Probe Preparation: Prepare a stock solution of the cell-permeable this compound AM ester (RT-AM) in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically 1-5 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed buffer. Add the RT-AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Imaging and Analysis:
-
For microscopy, wash the cells to remove excess probe and acquire images using two different filter sets:
-
Channel 1 (unreacted probe): Excitation ~405 nm, Emission ~480 nm.
-
Channel 2 (GSH-adduct): Excitation ~488 nm, Emission ~560 nm.
-
-
For flow cytometry, harvest the cells after staining, resuspend in buffer, and analyze using appropriate laser and filter combinations corresponding to the two emission wavelengths.
-
-
Data Quantification: The ratio of the fluorescence intensities from the two channels (Channel 2 / Channel 1) is calculated. This ratio is proportional to the GSH concentration. A calibration curve should be generated using known concentrations of GSH with the non-esterified this compound probe to convert the fluorescence ratio to an absolute GSH concentration.
DTNB (Ellman's) Assay Protocol (for Cell Lysates)
This protocol is a standard method for measuring total thiols.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable buffer containing a deproteinizing agent (e.g., metaphosphoric acid or sulfosalicylic acid) to prevent GSH oxidation.
-
Centrifuge the lysate to pellet the precipitated proteins and collect the supernatant.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing a phosphate buffer (pH 7.4), DTNB solution, and glutathione reductase.
-
Add the cell lysate supernatant to the reaction mixture.
-
Initiate the reaction by adding NADPH.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer or microplate reader. The rate of color formation is proportional to the total GSH concentration in the sample.
-
Quantification: Calculate the GSH concentration by comparing the rate of your sample to a standard curve generated with known concentrations of GSH.
Monochlorobimane (MCB) Assay Protocol (for Cell Lysates)
This protocol utilizes the GST-catalyzed reaction for specific GSH detection.
-
Sample Preparation:
-
Prepare cell lysates as described for the DTNB assay, but use a lysis buffer compatible with GST activity (e.g., a non-denaturing buffer).
-
-
Assay Reaction:
-
In a microplate, add the cell lysate, a solution of glutathione S-transferase (if endogenous levels are low), and the MCB reagent.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Measurement: Measure the fluorescence intensity using an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.
-
Quantification: Determine the GSH concentration from a standard curve prepared with known concentrations of GSH.
HPLC-Based GSH Quantification Protocol
This is a generalized protocol; specific parameters will vary based on the column and detection method used.
-
Sample Preparation:
-
Prepare deproteinized cell lysates as described for the DTNB assay.
-
To prevent auto-oxidation, derivatize the free thiol groups in GSH. A common derivatizing agent is monobromobimane (mBBr), which forms a fluorescent adduct.
-
-
Chromatographic Separation:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Elute the sample using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer).
-
-
Detection and Quantification:
-
Detect the GSH adduct using a fluorescence detector set to the appropriate excitation and emission wavelengths for the mBBr derivative.
-
The concentration of GSH is determined by comparing the peak area of the sample to that of a standard curve generated with known concentrations of derivatized GSH.
-
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying principles of these assays, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for quantitative GSH measurement in live cells using this compound.
References
- 1. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Thiol-Reactive Probes: Evaluating the Limitations of Real Thiol for Specific Research Applications
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular thiols, particularly glutathione (GSH), is crucial for understanding cellular redox states, drug metabolism, and various pathological conditions. This guide provides an objective comparison of Real Thiol, a fluorescent probe for real-time GSH monitoring, with two common alternatives: ThiolTracker™ Violet and Monochlorobimane (MCB). By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to equip researchers with the necessary information to select the most appropriate tool for their specific research needs.
Introduction to Thiol Detection and the Role of this compound
Glutathione is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification, and cellular signaling. Fluorescent probes have become indispensable tools for the real-time, non-invasive monitoring of GSH dynamics in living cells. This compound is a reversible, reaction-based fluorescent probe designed for the quantitative, real-time imaging of GSH dynamics.[1] Its ratiometric response and purported high photostability and quantum yield make it an attractive option for researchers.[1] However, like any tool, this compound has limitations that may impact its suitability for certain research applications. This guide will delve into these limitations and compare its performance against established thiol-reactive probes.
Comparative Analysis of Thiol-Reactive Probes
To provide a clear overview, the following table summarizes the key quantitative and qualitative performance characteristics of this compound, ThiolTracker™ Violet, and Monochlorobimane.
| Feature | This compound | ThiolTracker™ Violet | Monochlorobimane (MCB) |
| Mechanism of Action | Reversible Michael addition to GSH[1] | Irreversible reaction with free thiols[2] | GST-catalyzed reaction with GSH[3] |
| Specificity | Primarily GSH, but shows reactivity with Cysteine (Cys) and 10% with thiolated proteins | General thiol-reactive | Relatively specific for GSH due to GST catalysis, but can vary with cell type |
| Quantum Yield (Φ) | 0.86 (GSH adduct) | Described as "bright" | Not explicitly stated, but the GSH adduct is fluorescent |
| Photostability | Described as "high" | Described as "photostable" | Data not readily available |
| Signal-to-Background Ratio | High, ratiometric detection reduces background effects | Described as "bright" with "easily discernable" signal from dim GSH-depleted cells | Can be low; only 2-2.5 times higher than background in a microplate assay |
| Dynamic Range | 1-10 mM for GSH | Not specified for quantitative range | Dependent on GST activity and concentration |
| Key Advantage | Reversible reaction allows for real-time dynamic monitoring of GSH | Bright signal, well-retained in cells | Relatively high specificity for GSH in cells with sufficient GST activity |
| Key Limitation | Reactivity with Cysteine and thiolated proteins can lead to overestimation of GSH | Reacts with all free thiols, not specific to GSH | GST dependency leads to variability between cell types; potential for off-target reactions and efflux of the fluorescent adduct |
In-Depth Look at the Limitations
This compound: The Challenge of Specificity
While this compound is marketed as a quantitative probe for GSH, a significant limitation is its cross-reactivity. Studies have shown that this compound can react with cysteine, another abundant intracellular thiol, which can lead to an overestimation of GSH levels, particularly in contexts where the GSH/Cys ratio is altered. Furthermore, it has been demonstrated that approximately 10% of the this compound signal can be attributed to its reaction with thiolated proteins, further confounding accurate GSH quantification.
ThiolTracker™ Violet: A General Thiol Marker
ThiolTracker™ Violet is a maleimide-based probe that reacts with the sulfhydryl group of any free thiol, not just GSH. While its bright and photostable fluorescence makes it an excellent tool for visualizing overall thiol content and distribution within a cell, it cannot be used for the specific quantification of GSH. The irreversible nature of the maleimide-thiol reaction also means it is not suitable for monitoring dynamic changes in thiol levels over time in the same cell population.
Monochlorobimane (MCB): The GST-Dependency Dilemma
Monochlorobimane's reaction with GSH is catalyzed by glutathione S-transferases (GSTs), which confers a degree of specificity for GSH over other thiols. However, this dependency is also its primary limitation. The activity and expression levels of GSTs can vary significantly between different cell types and experimental conditions, leading to inconsistent and difficult-to-compare results. Furthermore, some studies have shown that MCB may not be entirely specific for GSH in certain cell types, such as peripheral blood mononuclear cells, and the fluorescent GSH-bimane adduct can be actively transported out of the cell, leading to an underestimation of intracellular GSH levels.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for the application of each probe are provided below.
This compound Protocol for Cellular Glutathione Measurement
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope with appropriate filters (Excitation: 405 nm and 488 nm; Emission: ~485 nm and ~565 nm)
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in aliquots at -20°C, protected from light.
-
Cell Staining:
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound at a final concentration of 1 µM in fresh cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C.
-
-
Imaging/Analysis:
-
For fluorescence microscopy, wash the cells once with PBS to remove excess probe. Image the cells using 405 nm and 488 nm excitation and collect the emission at their respective maxima.
-
For flow cytometry, harvest the cells and resuspend them in PBS. Analyze the cells using a flow cytometer equipped with 405 nm and 488 nm lasers.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two emission wavelengths is used to determine the concentration of GSH, based on a standard curve.
ThiolTracker™ Violet Protocol for Cellular Thiol Staining
Materials:
-
ThiolTracker™ Violet dye
-
DMSO
-
PBS
-
Cell culture medium
-
Fluorescence microscope or flow cytometer with a violet laser (e.g., 405 nm excitation) and appropriate emission filter (e.g., ~526 nm)
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of ThiolTracker™ Violet in DMSO. Store in aliquots at -20°C.
-
Cell Staining:
-
Culture cells to the desired confluency.
-
Prepare a working solution of ThiolTracker™ Violet at a final concentration of 1-20 µM in serum-free medium or PBS. The optimal concentration should be determined for each cell type.
-
Wash the cells once with PBS, then add the ThiolTracker™ Violet working solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging/Analysis:
-
Wash the cells twice with PBS to remove unbound probe.
-
Add fresh medium or PBS to the cells.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
Monochlorobimane (MCB) Protocol for Glutathione Detection
Materials:
-
Monochlorobimane (MCB)
-
DMSO
-
Cell lysis buffer (optional)
-
Glutathione S-transferase (GST) (for in vitro assays)
-
Fluorescence microplate reader, microscope, or flow cytometer (Excitation: ~380-394 nm; Emission: ~470-490 nm)
Procedure for Live Cell Analysis:
-
Probe Preparation: Prepare a 100 mM stock solution of MCB in DMSO. Store in aliquots at -20°C.
-
Cell Staining:
-
Culture cells to the desired confluency.
-
Prepare a working solution of MCB at a final concentration of 25-100 µM in cell culture medium.
-
Add the MCB working solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Analysis:
-
Measure the fluorescence intensity directly in a plate reader or after washing the cells for microscopy or flow cytometry.
-
Procedure for Cell Lysate Analysis:
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer.
-
Assay:
-
In a microplate, combine the cell lysate with a reaction buffer containing MCB (e.g., 100 µM) and purified GST (e.g., 1 U/mL).
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity.
-
Visualizing the Methodologies and Concepts
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
Conclusion and Recommendations
The choice of a fluorescent probe for thiol detection is contingent on the specific research question.
-
This compound is a valuable tool for researchers interested in the real-time dynamics of GSH , provided they are aware of and control for its potential cross-reactivity with cysteine and thiolated proteins. It is best suited for comparative studies within the same cell type where the relative changes in GSH are of primary interest.
-
ThiolTracker™ Violet is an excellent choice for obtaining a robust, qualitative measure of the total cellular thiol pool . Its bright and stable signal is ideal for high-content screening and flow cytometry applications where a general marker of cellular redox state is required.
-
Monochlorobimane remains a useful probe for the specific detection of GSH , particularly in well-characterized cell systems with consistent GST activity. However, researchers must validate its specificity and consider potential artifacts arising from variable GST expression and adduct efflux.
Ultimately, a thorough understanding of the limitations of each probe is paramount for the generation of accurate and reproducible data in the fields of redox biology and drug development. Researchers are encouraged to carefully consider the information presented in this guide to make an informed decision that best suits their experimental needs.
References
A Comparative Guide to the Performance of Real Thiol in Diverse Cell Types
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular thiols, particularly glutathione (GSH), is critical for understanding cellular redox status, detoxification mechanisms, and the effects of novel therapeutics. This guide provides an objective comparison of Real Thiol, a reversible reaction-based fluorescent probe, with other common methods for intracellular thiol detection. The performance of these tools is evaluated across various cell types, with supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Performance Metrics of Thiol Detection Probes
The selection of a suitable thiol probe depends on the specific experimental requirements, including the cell type, the need for real-time monitoring, and the desired quantitative output. The following table summarizes the key performance indicators for this compound and its alternatives.
| Feature | This compound | Monochlorobimane (MCB) | ThiolTracker™ Violet | GSH/GSSG-Glo™ Assay |
| Principle | Reversible reaction with GSH, ratiometric fluorescence | GST-catalyzed reaction with GSH, fluorescence intensity | Irreversible reaction with thiols, fluorescence intensity | Luciferase-based luminescence |
| Measurement | Live-cell imaging, flow cytometry, plate reader | Live-cell imaging, flow cytometry, plate reader | Live-cell imaging, flow cytometry | Cell lysate-based, plate reader |
| Specificity | Preferential for GSH[1] | GSH-specific (requires GST activity) | General thiol detection | GSH-specific |
| Reversibility | Reversible[1] | Irreversible | Irreversible | N/A (endpoint assay) |
| Excitation/Emission (nm) | Ex: 405/488, Em: 487/562[1] | Ex: ~380, Em: ~470 | Ex: ~404, Em: ~526 | N/A (luminescence) |
| Dynamic Range | 1-10 mM GSH[1] | Dependent on cell type and GST activity | N/A | 2.5 nM - 8 µM GSH[2] |
| Cytotoxicity | Low cytotoxicity reported | Generally low, but can vary | Low cytotoxicity reported | N/A (endpoint assay) |
| Multiplexing | Potential for multiplexing with other fluorescent probes | Possible, but spectral overlap needs consideration | Possible, with spectrally distinct dyes | Difficult with other luminescence assays |
Deep Dive: Performance in Specific Cell Lines
The performance of thiol probes can vary significantly between different cell types due to factors such as metabolic activity, expression of glutathione S-transferases (GSTs), and membrane permeability. This section provides a comparative overview of this compound and its alternatives in commonly used cell lines.
HeLa (Human Cervical Cancer) Cells
HeLa cells are a robust and widely used cell line in cancer research.
| Probe | Key Findings |
| This compound | Has been successfully used to monitor dynamic changes in GSH levels in HeLa cells in response to oxidative stress. |
| Monochlorobimane | Widely used for GSH detection in HeLa cells; however, its utility can be affected by the expression levels of GSTs. |
| GSH/GSSG-Glo™ Assay | Provides a quantitative measurement of total GSH and GSSG, with a reported GSH/GSSG ratio of 63.8 in untreated HeLa cells. |
A549 (Human Lung Carcinoma) Cells
A549 cells are a key model for studying lung cancer and cellular responses to oxidative stress.
| Probe | Key Findings |
| This compound | Suitable for monitoring thiol level changes in A549 cells. |
| ThiolTracker™ Violet | Effective for staining intracellular thiols in A549 cells for imaging and flow cytometry. |
| GSH/GSSG-Glo™ Assay | Demonstrates a high basal GSH/GSSG ratio of 87.9 in untreated A549 cells, which is significantly altered upon treatment with oxidizing agents. |
Jurkat (Human T-cell Leukemia) Cells
Jurkat cells are a widely used model for studying T-cell signaling and apoptosis.
| Probe | Key Findings |
| This compound | While specific data for this compound in Jurkat cells is limited, its reversible nature would be advantageous for studying the dynamic thiol changes that occur during apoptosis. |
| Monochlorobimane | Has been used to detect changes in free thiols in Jurkat cells during apoptosis. |
| Thiol-reactive probes | The effects of various thiol reagents on Jurkat cell proliferation and apoptosis have been documented, highlighting the importance of thiol homeostasis in this cell line. |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Understanding the underlying principles of each thiol detection method is crucial for interpreting results and troubleshooting experiments.
Figure 1. Reversible reaction of this compound with GSH leading to a ratiometric fluorescence change.
Figure 2. A generalized experimental workflow for intracellular thiol detection using fluorescent probes.
Experimental Protocols
Detailed methodologies are provided below for the key thiol detection assays discussed in this guide.
This compound Staining for Flow Cytometry
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Culture: Culture cells to the desired density and treat with experimental compounds as required.
-
Cell Harvest: Harvest cells and prepare single-cell suspensions in fresh, pre-warmed culture medium.
-
Staining: Add the this compound stock solution to the cell suspension to a final concentration of 1 µM.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.
-
Analysis: Analyze the cells immediately on a flow cytometer using excitation at 405 nm and 488 nm, and collecting emission at approximately 487 nm and 562 nm, respectively.
Monochlorobimane (MCB) Staining for Fluorescence Microscopy
-
Reagent Preparation: Prepare a 40 mM stock solution of MCB in DMSO.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Staining: Dilute the MCB stock solution in serum-free medium to a final concentration of 40-100 µM. Replace the culture medium with the MCB-containing medium.
-
Incubation: Incubate the cells for 10-20 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for excitation around 380 nm and emission around 470 nm.
ThiolTracker™ Violet Staining for Live-Cell Imaging
-
Reagent Preparation: Prepare a 10 mM stock solution of ThiolTracker™ Violet in DMSO.
-
Cell Culture: Grow cells on a 96-well microplate or on coverslips.
-
Washing: After any experimental treatment, remove the medium and wash the cells twice with a thiol-free buffer (e.g., HBSS).
-
Staining: Add ThiolTracker™ Violet working solution (typically 1-20 µM in thiol-free buffer) to the cells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Imaging: Replace the staining solution with a suitable buffer or medium and image immediately using a fluorescence microscope with excitation around 404 nm and emission around 526 nm.
GSH/GSSG-Glo™ Luminescence Assay
-
Cell Plating: Plate cells in a white-walled, 96-well plate and culture overnight.
-
Lysis: For total glutathione measurement, add 50 µL of Total Glutathione Lysis Reagent. For GSSG measurement, add 50 µL of Oxidized Glutathione Lysis Reagent.
-
Incubation 1: Shake the plate for 5 minutes, then incubate for 30 minutes at room temperature.
-
Luciferin Generation: Add 50 µL of Luciferin Generation Reagent to each well and incubate for 15 minutes at room temperature.
-
Luminescence Detection: Add 100 µL of Luciferin Detection Reagent to each well and measure luminescence using a plate reader.
Conclusion
The choice of a thiol detection method should be guided by the specific biological question and the experimental system. This compound offers a significant advantage for studying the real-time dynamics of GSH in living cells due to its reversible and ratiometric nature. For endpoint measurements of GSH and the GSH/GSSG ratio, the GSH/GSSG-Glo™ Assay provides high sensitivity and specificity. Monochlorobimane is a well-established probe for GSH, but its reliance on GST activity can be a limiting factor in some cell types. ThiolTracker™ Violet is a useful tool for general thiol staining and is compatible with fixation and permeabilization. Researchers are encouraged to empirically test and validate their chosen method in their specific cell type of interest to ensure accurate and reproducible results.
References
A Head-to-Head Battle of Brightness: Comparing Commercially Available Fluorescent Probes for Glutathione (GSH) Detection
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular redox biology, the accurate measurement of glutathione (GSH) is paramount. As the most abundant intracellular thiol, GSH is a critical player in antioxidant defense, detoxification, and cellular signaling. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying GSH dynamics in living cells. This guide provides a head-to-head comparison of leading commercially available GSH probes, supported by experimental data, to empower researchers in selecting the optimal tool for their specific needs.
This comprehensive guide delves into the key performance metrics of prominent commercially available fluorescent probes for glutathione (GSH), offering a comparative analysis to aid researchers in their selection. The guide details the optical properties, sensitivity, selectivity, and commercial sources of probes including the widely used Monochlorobimane (MCB), ThiolTracker™ Violet, the ratiometric BioTracker 625 Red GSH Dye, and the reversible probe RealThiol (RT). A standardized experimental protocol for comparative evaluation of these probes in live cells is also provided, alongside diagrams illustrating common reaction mechanisms and a typical experimental workflow.
Performance Metrics: A Comparative Analysis
The selection of an appropriate GSH probe is contingent on a variety of factors, including the specific experimental question, the instrumentation available, and the cell type under investigation. The following table summarizes the key performance indicators of several popular commercially available GSH probes, compiled from various scientific publications and manufacturer's data. It is important to note that performance metrics can vary depending on the experimental conditions.
| Probe Name | Supplier(s) | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Quantum Yield (Φ) | Selectivity (GSH vs. Cys/Hcy) |
| Monochlorobimane (MCB) | Cayman Chemical, Sigma-Aldrich, Biotium, Cell Signaling Technology, Abcam | ~380-394 | ~460-490 | Micromolar range | Variable, generally low | Low; reacts with other thiols |
| ThiolTracker™ Violet | Invitrogen (Thermo Fisher Scientific) | ~405 | ~526 | Not widely reported | Not widely reported | Higher than MCB, but some cross-reactivity |
| BioTracker 625 Red GSH Dye | Sigma-Aldrich | ~520 (ratiometric) | ~582 (high GSH), ~625 (low GSH) | Not widely reported | Not widely reported | Good selectivity for GSH |
| RealThiol (RT) | MedchemExpress, Kerafast | ~405 (RT-GSH) / ~488 (RT) | ~487 (RT) / ~562 (RT-GSH) | Ratiometric, sensitive to mM changes | 0.86 (RT-GSH) | High selectivity for GSH at physiological concentrations |
| GSHtracer | R&D Systems | ~430 (GSH-bound) / ~520 (free) | ~510 (GSH-bound) / ~580 (free) | Not widely reported | Not widely reported | Ratiometric detection of GSH |
Understanding the Mechanisms: How GSH Probes Work
The majority of commercially available fluorescent probes for GSH detection rely on specific chemical reactions that result in a change in their fluorescent properties. These mechanisms can be broadly categorized as follows:
-
Nucleophilic Substitution: Many probes utilize a leaving group that is displaced upon reaction with the thiol group of GSH. This reaction is often catalyzed by the intracellular enzyme glutathione S-transferase (GST) in the case of probes like Monochlorobimane. The resulting product is highly fluorescent, allowing for the detection of GSH.
-
Michael Addition: Some probes contain an electron-deficient double bond that readily undergoes a Michael addition reaction with the nucleophilic thiol group of GSH. This addition disrupts the probe's internal charge transfer (ICT) or photoinduced electron transfer (PET) quenching mechanism, leading to an increase in fluorescence.
-
Reversible Reactions: Probes like RealThiol are designed to undergo a reversible reaction with GSH. This allows for the ratiometric and real-time monitoring of GSH concentration changes within the physiological range.[1]
Below is a diagram illustrating the general mechanism of an "off-on" fluorescent probe based on nucleophilic substitution.
Caption: General mechanism of a nucleophilic substitution-based GSH probe.
A Standardized Protocol for Comparative Evaluation of GSH Probes in Live Cells
To facilitate an objective comparison of different commercially available GSH probes, the following generalized protocol is provided. Researchers should optimize specific parameters, such as probe concentration and incubation time, for their particular cell type and experimental setup.
1. Cell Preparation:
-
Plate cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.
-
Culture cells to a desired confluency (typically 60-80%) in complete growth medium.
2. Probe Preparation:
-
Prepare a stock solution of the fluorescent probe in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in a suitable imaging buffer (e.g., phenol red-free medium or HBSS). The optimal concentration should be determined empirically to maximize the signal-to-noise ratio while minimizing cytotoxicity.
3. Probe Loading and Imaging:
-
Wash the cells twice with pre-warmed imaging buffer.
-
Add the probe-containing imaging buffer to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C, protected from light.
-
For probes that are not "no-wash," gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.
-
Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the specific probe's excitation and emission wavelengths.
4. Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
For ratiometric probes, calculate the ratio of fluorescence intensities at the two emission wavelengths.
-
Perform statistical analysis on the collected data from multiple independent experiments.
5. Selectivity Assay:
-
To assess the selectivity of the probe for GSH over other biological thiols, such as cysteine (Cys) and homocysteine (Hcy), pre-treat cells with inhibitors of GSH synthesis (e.g., buthionine sulfoximine, BSO) or with cell-permeable forms of Cys or Hcy before probe loading.
-
Compare the fluorescence signal in treated cells to that in control cells.
Below is a diagram illustrating a typical experimental workflow for evaluating a GSH probe.
Caption: Experimental workflow for evaluating a fluorescent GSH probe.
Conclusion
The selection of a fluorescent probe for GSH detection is a critical decision in experimental design. This guide provides a comparative overview of several commercially available options, highlighting their key performance characteristics. While probes like Monochlorobimane are widely used, newer probes such as RealThiol offer advantages in terms of reversibility and ratiometric measurements, enabling more quantitative and dynamic studies of cellular GSH.[1] Researchers are encouraged to carefully consider the specific requirements of their experiments and to perform their own validation to ensure the chosen probe is fit for purpose. The provided generalized protocol and diagrams offer a framework for such a comparative evaluation, ultimately leading to more robust and reliable insights into the intricate role of GSH in health and disease.
References
Safety Operating Guide
Proper Disposal and Safe Handling of Real Thiol Fluorescent Probes
This guide provides essential safety and logistical information for the proper disposal and handling of Real Thiol and its related fluorescent probes, such as RT-AM, intended for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety practices for chemical reagents and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Safety and Handling Precautions
Before working with this compound or its derivatives, it is crucial to adhere to standard laboratory safety protocols. This includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Always wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety glasses or goggles | Protects eyes from splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Disposal Procedures for this compound Waste
Waste containing this compound must be managed as hazardous chemical waste. Do not dispose of this compound waste down the drain or in regular trash receptacles.[1]
Liquid Waste Disposal
-
Collection : Collect all liquid waste containing this compound, including unused solutions and aqueous washes, in a designated and properly labeled hazardous waste container.[1]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage : Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EH&S) department or a licensed waste management contractor.
Solid Waste Disposal
-
Segregation : All disposable items contaminated with this compound, such as gloves, pipette tips, and absorbent paper, should be considered hazardous waste.
-
Containment : Place all contaminated solid waste into a sealable plastic bag to minimize exposure.
-
Final Disposal : The sealed bag should then be placed into a designated solid hazardous waste container for collection by EH&S.
Decontamination Protocol for Labware
Proper decontamination of non-disposable labware is critical to prevent cross-contamination and ensure a safe laboratory environment.
-
Initial Rinse : Rinse the contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the this compound residue. Collect this rinse solvent as hazardous liquid waste.
-
Decontamination Solution : Prepare a decontamination solution, such as a basic solution or a commercial laboratory cleaning solution.
-
Soaking : Submerge the rinsed labware in the decontamination solution and allow it to soak for a sufficient period (e.g., several hours or overnight).
-
Final Cleaning : After soaking, thoroughly wash the labware with soap and water, followed by a final rinse with deionized water.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and follow all applicable local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
